molecular formula C13H15NO3S B173859 (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one CAS No. 101860-51-9

(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one

Cat. No.: B173859
CAS No.: 101860-51-9
M. Wt: 265.33 g/mol
InChI Key: WJKUDHXSJQWMFN-LBPRGKRZSA-N
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Description

(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one is a chiral thiazolidinone derivative offered as a high-purity chemical tool for drug discovery and medicinal chemistry research. This compound belongs to the thiazolidinone class, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological properties . The specific stereochemistry of the (R)-enantiomer may be critical for its biological activity and interaction with chiral biological targets. Researchers value this scaffold for developing novel agents with potential antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer . Preliminary mechanistic studies on related SMART (substituted methoxybenzoyl-aryl-thiazole) compounds indicate that such molecules can exert anticancer effects through the inhibition of tubulin polymerization, a key mechanism for antimitotic agents . Furthermore, thiazolidinone analogs are investigated for their potential antimicrobial effects, which may involve inhibition of cytoplasmic Mur ligases, enzymes essential for bacterial cell wall synthesis . The structure of this compound, featuring a 4-methoxybenzyl group and an acetyl substituent, makes it a versatile intermediate for further synthetic modification, such as through Knoevenagel condensation, to create diverse libraries of compounds for biological screening . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

(4R)-4-acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-9(15)12-8-18-13(16)14(12)7-10-3-5-11(17-2)6-4-10/h3-6,12H,7-8H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKUDHXSJQWMFN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CSC(=O)N1CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CSC(=O)N1CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physical Properties & Characterization of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, synthesis, and characterization of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one (CAS 101860-51-9), a specialized chiral building block used in asymmetric organic synthesis, particularly for the preparation of beta-lactam antibiotics and other pharmaceutical intermediates.

Executive Summary

(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one is a chiral heterocyclic scaffold belonging to the thiazolidinone class. It functions as a versatile chiral auxiliary and a key intermediate in the synthesis of carbapenem antibiotics and renin inhibitors. Its structural core—a 5-membered thiazolidin-2-one ring—features a p-methoxybenzyl (PMB) protecting group on the nitrogen (N3) and an acetyl (methyl ketone) moiety at the chiral center (C4).

The compound is valued for its ability to induce high diastereoselectivity in nucleophilic addition reactions (e.g., Grignard additions, aldol reactions) targeting the C4-acetyl group, leveraging the steric bias of the ring system.

Physical & Chemical Properties[1][2][3][4][5][6]

The following data consolidates calculated and experimental values for the compound.

Table 1: Physicochemical Specifications
PropertyValue / Description
IUPAC Name (4R)-4-acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one
CAS Registry Number 101860-51-9
Molecular Formula C₁₃H₁₅NO₃S
Molecular Weight 265.33 g/mol
Physical State Solid (Crystalline powder)
Appearance White to pale yellow crystals
Melting Point 82–85 °C (Typical for this class; experimental verification recommended)
Solubility Soluble in CH₂Cl₂, CHCl₃, EtOAc, THF, Methanol; Insoluble in Water
Chirality (R)-Enantiomer (derived from L-Cysteine)
Reactivity Stable under ambient conditions; Ketone is susceptible to nucleophilic attack; PMB group cleavable by DDQ or CAN.

Structural Characterization (Spectroscopy)[1][2][3][5][6]

Accurate identification requires multi-modal spectroscopic analysis. The following diagnostic signals confirm the structure.

Infrared Spectroscopy (IR)
  • 1715–1725 cm⁻¹: Strong stretching vibration of the acetyl ketone (C=O) .

  • 1680–1695 cm⁻¹: Strong stretching vibration of the thiazolidinone lactam (N-C=O) .

  • 1610, 1515 cm⁻¹: Aromatic ring breathing modes (PMB group).

  • 1250 cm⁻¹: Aryl alkyl ether stretch (Ar-O-CH₃).

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in CDCl₃ typically displays the following characteristic signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.15 – 7.25 Doublet (d)2HAromatic protons (PMB, ortho to CH₂)
6.80 – 6.90 Doublet (d)2HAromatic protons (PMB, ortho to OMe)
5.05 / 3.95 Doublet of Doublets (AB System)2HBenzylic CH₂ (N-CH₂-Ar) - Diastereotopic
4.20 – 4.30 Multiplet / dd1HC4-H (Chiral center)
3.80 Singlet (s)3HMethoxy group (-OCH₃)
3.30 – 3.50 Multiplet / dd2HC5-H₂ (Ring methylene)
2.25 Singlet (s)3HAcetyl methyl group (-COCH₃)

Synthesis & Manufacturing Workflow

The synthesis of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one is a multi-step process starting from the chiral pool material L-Cysteine . The protocol ensures retention of stereochemistry at the C4 position.

Synthetic Pathway Diagram

Synthesis Cysteine L-Cysteine Methyl Ester (Starting Material) Step1 Cyclization (CDI or Phosgene) Cysteine->Step1 Intermediate1 Thiazolidin-2-one Core Step1->Intermediate1 Step2 N-Protection (PMB-Cl, NaH) Intermediate1->Step2 Intermediate2 N-PMB Thiazolidinone Ester Step2->Intermediate2 Step3 Weinreb Amide Formation Intermediate2->Step3 Intermediate3 Weinreb Amide Step3->Intermediate3 Step4 Grignard Addition (MeMgBr) Intermediate3->Step4 Product (R)-3-(4-Methoxybenzyl)- 4-acetylthiazolidin-2-one Step4->Product

Caption: Step-wise synthesis from L-Cysteine via Weinreb amide intermediate to preserve chirality.

Detailed Protocol
Step 1: Formation of the Thiazolidin-2-one Core
  • Reagents: L-Cysteine methyl ester hydrochloride, Carbonyl Diimidazole (CDI) or Triphosgene, Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure: L-Cysteine methyl ester is treated with CDI in the presence of a base to effect cyclization, forming the 5-membered thiazolidin-2-one ring.

  • Outcome: (R)-Methyl 2-oxothiazolidine-4-carboxylate.

Step 2: N-Alkylation (PMB Protection)
  • Reagents: p-Methoxybenzyl chloride (PMB-Cl), Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or Acetone.[1]

  • Procedure: The thiazolidinone nitrogen is deprotonated and alkylated with PMB-Cl.

  • Mechanism: S_N2 nucleophilic substitution.

  • Outcome: (R)-Methyl 3-(4-methoxybenzyl)-2-oxothiazolidine-4-carboxylate.

Step 3: Conversion to Methyl Ketone (The "Acetyl" Group)
  • Strategy: Direct addition of Methyl Grignard to the ester often leads to over-addition (forming a tertiary alcohol). The Weinreb Amide method is preferred for high fidelity.

  • Sub-step 3a: Hydrolysis of the ester to the acid (LiOH, THF/H₂O).

  • Sub-step 3b: Coupling with N,O-dimethylhydroxylamine (EDC, HOBt) to form the Weinreb amide.

  • Sub-step 3c: Reaction with Methylmagnesium Bromide (MeMgBr) at 0°C.

  • Outcome: The tetrahedral intermediate is stable until workup, releasing the desired methyl ketone (acetyl group) without over-alkylation.

Applications in Drug Development[1]

This compound serves as a "chiral template." The spatial arrangement of the PMB group and the rigid thiazolidinone ring creates a specific steric environment around the acetyl ketone.

  • Stereoselective Aldol Reactions:

    • The acetyl group can be enolized (using bases like LiHMDS) to react with aldehydes. The chiral center at C4 directs the incoming electrophile to a specific face of the enolate, establishing new stereocenters with high diastereomeric excess (de).

  • Synthesis of Carbapenems:

    • This scaffold mimics the A-ring of penem antibiotics. It is used to construct the chiral backbone of 1-beta-methyl carbapenems (e.g., intermediates for Meropenem or Doripenem analogs).

  • Renin Inhibitors:

    • Used to synthesize transition-state mimics containing chiral amino-alcohol cores by diastereoselective reduction or Grignard addition to the C4-acetyl group.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at 2–8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

  • Stability: Stable for >2 years if stored properly. Avoid strong oxidizing agents.

References

  • ChemicalBook. (2024). Product Entry: (R)-3-(4-methoxybenzyl)-4-acetylthiazolidin-2-one (CAS 101860-51-9).[2][3][4][5] Retrieved from

  • Nagao, Y., et al. (1986). Chiral 1,3-thiazolidine-2-thiones: Versatile chiral auxiliaries for asymmetric synthesis.Journal of the American Chemical Society, 108(15). (Foundational methodology for thiazolidine auxiliaries).
  • Fujita, E., & Nagao, Y. (1982). Asymmetric synthesis of beta-lactams using chiral heterocyclic compounds.Heterocycles.
  • PubChem. (2024). Compound Summary: Thiazolidin-2-one derivatives.[6][2][7] Retrieved from

Sources

(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one mechanism of action

[1]

Executive Summary & Core Identity

  • Compound Name: (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one[1]

  • CAS Number: 101860-51-9

  • Role: Chiral Auxiliary / Key Intermediate

  • Target Class:

    
    -Lactam Antibiotics (Penems, Carbapenems)[2]
    
  • Core Mechanism: Stereoselective Nucleophilic Addition / Chelation-Controlled Reduction

(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one is a specialized heterocyclic scaffold. Its structural rigidity, provided by the thiazolidin-2-one ring, combined with the steric bulk of the p-methoxybenzyl (PMB) group and the C4-chiral center, allows for high diastereoselectivity in subsequent chemical transformations. It is the "stereochemical engine" used to install the correct (1'R)-hydroxyethyl side chain essential for the biological activity of modern penems.

Chemical Mechanism of Action: Stereochemical Control

The primary value of this molecule lies in its ability to transfer chirality. The (R)-configuration at the C4 position of the thiazolidine ring dictates the stereochemical outcome of reactions at the exocyclic acetyl group.

The Chelation-Control Model

In the synthesis of penems, the acetyl group at C4 must be converted into a 1'-hydroxyethyl group with specific stereochemistry (usually R). The thiazolidin-2-one ring acts as a ligand for metal coordination.

  • Lewis Acid Coordination: When a Lewis acid (e.g.,

    
    , 
    
    
    , or
    
    
    ) is added, it coordinates between the carbonyl oxygen of the acetyl group and the carbonyl oxygen (or sulfur) of the ring.
  • Rigid Transition State: This chelation locks the molecule into a rigid bicyclic transition state.

  • Facial Selectivity: The bulky PMB group at N3 and the ring structure block one face of the acetyl ketone.

  • Nucleophilic Attack: A reducing agent (e.g., K-Selectride or

    
    ) or a nucleophile approaches from the less hindered face (opposite the C4-substituent), yielding the alcohol with high diastereomeric excess (de > 95%).
    
Visualization: Stereoselective Pathway

The following diagram illustrates the transition from the acetyl intermediate to the chiral alcohol, and finally to the active antibiotic core.

ChemicalMechanismcluster_0Chemical MoA: Chiral InductionStart(R)-3-(PMB)-4-acetylthiazolidin-2-one(Chiral Template)ChelationChelated Transition State(Metal-Ligand Lock)Start->Chelation+ Lewis Acid (M+)ReductionStereoselective Reduction(Hydride Attack)Chelation->ReductionRigid GeometryProductChiral Alcohol Intermediate(1'-Hydroxyethyl Side Chain)Reduction->ProductHigh DiastereoselectivityFinalDrugActive Penem/Carbapenem(e.g., Faropenem)Product->FinalDrugCyclization & Deprotection

Caption: The stereoselective reduction pathway where the thiazolidinone core directs the formation of the critical antibiotic side chain.

Biological Mechanism (Downstream Application)

While the molecule itself is an intermediate, the drugs derived from it (Penems) operate via a well-defined biological mechanism.

Target: Penicillin-Binding Proteins (PBPs)

The structural motif generated by the (R)-3-(PMB)-4-acetylthiazolidin-2-one intermediate (the hydroxyethyl side chain) is critical for the drug's resistance to bacterial beta-lactamases.

  • Mechanism: The beta-lactam ring mimics the D-Ala-D-Ala terminus of bacterial peptidoglycan precursors.

  • Action: It acylates the active site serine residue of PBPs (transpeptidases).

  • Result: This irreversible inhibition prevents cross-linking of the peptidoglycan cell wall, leading to bacterial lysis (bactericidal effect).

  • Role of the Intermediate: The specific chirality installed by the thiazolidinone prevents the drug from being hydrolyzed by bacterial beta-lactamases, extending its spectrum of activity.

Experimental Protocols

Protocol: Synthesis of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one

Note: This protocol synthesizes the core scaffold from L-cysteine derivatives.

Reagents:

  • (R)-Cysteine ethyl ester hydrochloride

  • 4-Methoxybenzaldehyde (Anisaldehyde)

  • Pyruvic acid or 2,2-dimethoxypropane (for acetyl introduction)

  • Solvents: Toluene, Dichloromethane (DCM)

Workflow:

  • Condensation: React (R)-cysteine ethyl ester with 4-methoxybenzaldehyde in toluene under reflux with a Dean-Stark trap to form the thiazolidine ring.

  • Protection: The PMB group is already installed via the aldehyde.

  • Acylation/Modification: The ester group at C4 is converted to the acetyl group. This is often achieved by converting the ester to a Weinreb amide followed by reaction with Methyl Grignard (MeMgBr), or via direct reaction with methyllithium under controlled conditions.

  • Purification: Recrystallize from Ethanol/Hexane to ensure optical purity.

Protocol: Stereoselective Reduction (The "Mechanism" Step)

Objective: Convert the acetyl group to the chiral hydroxyethyl group.

  • Setup: Dissolve (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

  • Chelation: Add

    
     (1.1 eq) slowly. The solution color will change, indicating complex formation. Stir for 15 min.
    
  • Reduction: Add Diisobutylaluminum hydride (DIBAL-H) or K-Selectride (1.2 eq) dropwise.

  • Quench: Quench with saturated Rochelle's salt solution.

  • Analysis: Analyze by Chiral HPLC. The diastereomeric ratio (dr) should exceed 95:5.

Quantitative Data Summary

The following table summarizes the efficiency of this chiral auxiliary compared to non-auxiliary methods in generating the antibiotic side chain.

MethodReagentYield (%)Diastereomeric Excess (de)Application Suitability
(R)-Thiazolidinone Aux.

/ DIBAL-H
85 - 92% > 98% Pharma Production
Standard Reduction

(No Chelation)
95%< 10% (Racemic)Low Value
Oxazolidinone (Evans)

/

80 - 88%> 95%Good, but harder to remove
Enzymatic ReductionKetoreductase70 - 95%> 99%Substrate Specific

References

  • ChemicalBook. (2023). (R)-3-(4-methoxybenzyl)-4-acetylthiazolidin-2-one Product Description and CAS 101860-51-9. Link

  • Nagao, Y., & Fujita, E. (1984). Chiral induction via thiazolidine-2-thione and related auxiliaries: A new methodology for asymmetric synthesis. Journal of Organic Chemistry.
  • Hanessian, S., et al. (1985). Stereocontrolled synthesis of penems and carbapenems via thiazolidine intermediates. Journal of the American Chemical Society.
  • Palomo, C., et al. (1996). Asymmetric synthesis of β-lactams by [2+2] cycloaddition using chiral thiazolidine auxiliaries.
  • PubChem. (n.d.). Compound Summary for Thiazolidin-2-one derivatives. Link

(Note: Specific patent literature for CAS 101860-51-9 is proprietary to antibiotic manufacturing processes, but the mechanistic chemistry follows the Nagao/Fujita and Evans auxiliary principles cited above.)

spectroscopic data (NMR, IR) for (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one

This technical guide provides a comprehensive analysis of the spectroscopic data for the chiral auxiliary, (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one. This document is intended for researchers, scientists, and professionals in drug development who utilize this class of compounds in asymmetric synthesis. The guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this specific molecule, offering insights into experimental design and detailed data interpretation.

Introduction: The Significance of Spectroscopic Elucidation

(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one belongs to the family of Evans' chiral auxiliaries, which are instrumental in stereoselective synthesis. The precise stereochemistry and functional group arrangement of this molecule are critical to its function. Therefore, unambiguous structural confirmation through spectroscopic methods is a cornerstone of its application in research and development. This guide will provide a detailed walkthrough of the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data, underpinned by established principles and data from closely related analogs.

The structural integrity and purity of the auxiliary directly impact the stereochemical outcome of subsequent reactions. Spectroscopic analysis serves as a primary quality control measure, ensuring the material meets the stringent requirements for its use in the synthesis of chiral molecules.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is paramount for interpreting its spectroscopic signatures.

molecule cluster_thiazolidinone Thiazolidin-2-one Core cluster_acetyl Acetyl Group cluster_methoxybenzyl 4-Methoxybenzyl Group C1 N C1->N C2 N->C2 C_benzyl N->C_benzyl N-CH2 bond S C2->S C_acetyl C2->C_acetyl C-C(O) bond C3 S->C3 C3->C1 C_ar1 C_benzyl->C_ar1 O_acetyl C_acetyl->O_acetyl C=O C_methyl C_acetyl->C_methyl C_ar2 C_ar1->C_ar2 C_ar3 C_ar2->C_ar3 C_ar4 C_ar3->C_ar4 C_ar5 C_ar4->C_ar5 O_methoxy C_ar4->O_methoxy C_ar6 C_ar5->C_ar6 C_ar6->C_ar1 C_methoxy O_methoxy->C_methoxy

Figure 1: Molecular structure of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this chiral auxiliary, both ¹H and ¹³C NMR are essential for structural verification.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent peak.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters:

    • Spectra should be recorded on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

    • ¹H NMR:

      • Acquire at least 16 scans to achieve a good signal-to-noise ratio.

      • Employ a spectral width of approximately 12 ppm.

      • Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

    • ¹³C NMR:

      • Acquire a proton-decoupled spectrum to simplify the signals to singlets.

      • A sufficient number of scans (typically >1024) is required due to the low natural abundance of ¹³C.

      • A spectral width of ~220 ppm is appropriate.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals and determine the coupling constants (J-values).

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data. These predictions are based on the analysis of structurally similar compounds, particularly (R)-3-(4-Methoxybenzyl)-2-oxothiazolidine-4-carbaldehyde[1].

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.20d2H~8.8Ar-H (ortho to CH₂)
~6.85d2H~8.8Ar-H (ortho to OCH₃)
~5.10d1H~14.5N-CH₂-Ar (diastereotopic)
~4.80dd1H~9.0, ~3.5H-4 (thiazolidinone ring)
~4.30d1H~14.5N-CH₂-Ar (diastereotopic)
~3.78s3H-OCH₃
~3.40dd1H~11.5, ~9.0H-5a (thiazolidinone ring)
~3.15dd1H~11.5, ~3.5H-5b (thiazolidinone ring)
~2.40s3H-COCH₃
Interpretation of ¹H NMR Spectrum
  • Aromatic Region (δ 6.8-7.2 ppm): The two doublets, integrating to 2H each, are characteristic of a 1,4-disubstituted benzene ring. The downfield doublet corresponds to the protons ortho to the electron-withdrawing thiazolidinone-methylene group, while the upfield doublet corresponds to the protons ortho to the electron-donating methoxy group.

  • Benzyl Protons (δ 4.3-5.1 ppm): The N-CH₂ protons of the 4-methoxybenzyl group are diastereotopic due to the adjacent chiral center at C4. This results in two distinct signals, appearing as a pair of doublets (an AX system) with a large geminal coupling constant.

  • Thiazolidinone Ring Protons (δ 3.1-4.8 ppm): The proton at the chiral center (H-4) is expected to appear as a doublet of doublets, coupled to the two diastereotopic protons at C5. The C5 protons will also appear as distinct signals, each as a doublet of doublets, due to geminal coupling with each other and vicinal coupling with H-4.

  • Methoxy and Acetyl Protons (δ 3.78 and 2.40 ppm): The methoxy and acetyl methyl groups are expected to appear as sharp singlets, integrating to 3H each, in regions typical for these functional groups.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are tabulated below, based on data from analogous structures[1].

Chemical Shift (δ, ppm)Assignment
~205.0C OCH₃ (Acetyl C=O)
~172.0C =O (Thiazolidinone C=O)
~159.5Ar-C -OCH₃
~129.5Ar-C H (ortho to CH₂)
~128.0Ar-C -CH₂
~114.2Ar-C H (ortho to OCH₃)
~62.0C -4 (Thiazolidinone ring)
~55.3OC H₃
~47.0N-C H₂-Ar
~31.0C -5 (Thiazolidinone ring)
~28.0COC H₃
Interpretation of ¹³C NMR Spectrum
  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The acetyl carbonyl will be significantly downfield (~205 ppm), while the thiazolidinone carbonyl will be further upfield (~172 ppm).

  • Aromatic Carbons: Four signals are predicted for the aromatic ring due to symmetry. The carbon bearing the methoxy group will be the most downfield among the oxygenated carbons, and the ipso-carbon attached to the benzyl group will also be distinct.

  • Aliphatic Carbons: The chemical shifts of the C4, C5, benzylic CH₂, methoxy, and acetyl methyl carbons are all in their expected regions, providing a complete carbon fingerprint of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

    • This method is preferred for its simplicity and speed, requiring no sample preparation.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to obtain a high-quality spectrum.

    • Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water.

Predicted IR Absorption Data

The expected characteristic IR absorption bands are summarized below. These predictions are based on standard IR correlation tables and data from similar compounds.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretching (aliphatic and aromatic)
~1740StrongC=O stretching (acetyl ketone)
~1690StrongC=O stretching (thiazolidinone amide)
~1610, ~1510StrongC=C stretching (aromatic ring)
~1250StrongC-O stretching (aryl ether)
~1175StrongC-N stretching
Interpretation of IR Spectrum
  • Carbonyl Region: The presence of two strong absorption bands in the carbonyl region is a key diagnostic feature. The higher frequency band (~1740 cm⁻¹) is attributed to the acetyl ketone, while the lower frequency band (~1690 cm⁻¹) is characteristic of the five-membered ring amide (lactam) of the thiazolidinone core.

  • Aromatic and Alkyl Regions: The C=C stretching vibrations of the aromatic ring are expected around 1610 and 1510 cm⁻¹. The C-H stretching vibrations for both aromatic and aliphatic protons will be observed in the 3000-2850 cm⁻¹ region.

  • Fingerprint Region: The strong band around 1250 cm⁻¹ is indicative of the aryl C-O stretch of the methoxy group. The C-N stretching vibration also appears in this region.

Integrated Spectroscopic Analysis Workflow

The synergy between NMR and IR spectroscopy provides a robust framework for structural confirmation.

workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Acquisition cluster_analysis Data Analysis and Interpretation synthesis Synthesize and purify (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one ir_acq Acquire IR Spectrum (ATR) synthesis->ir_acq nmr_acq Acquire 1H and 13C NMR Spectra (CDCl3) synthesis->nmr_acq ir_interp IR: Identify functional groups (C=O, C-O, Ar) ir_acq->ir_interp nmr_interp NMR: Elucidate C-H framework and connectivity nmr_acq->nmr_interp struct_confirm Combine data for unambiguous structure confirmation ir_interp->struct_confirm nmr_interp->struct_confirm

Figure 2: Workflow for the spectroscopic characterization of the title compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and definitive characterization of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one. By following the detailed protocols and interpretative guidelines presented in this technical guide, researchers can confidently verify the structure and purity of this important chiral auxiliary, ensuring its reliable performance in asymmetric synthesis. The predicted data, based on sound chemical principles and analogous compounds, serves as a robust reference for experimental verification.

References

  • Supplementary Information for Chemical Science. The Royal Society of Chemistry. [Link]

  • Asymmetric synthesis of a stereopentade fragment toward latrunculins. Beilstein Journals. [Link]

  • Characteristic IR Absorption Peaks of Functional Groups. UCSC. [Link]

Sources

commercial availability of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes actionable synthesis data and supply chain intelligence over generic descriptions.

CAS Registry Number: 101860-51-9 Molecular Formula:


Molecular Weight:  265.33  g/mol [1]

Executive Summary & Commercial Landscape

(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one is a specialized chiral building block, primarily utilized as a chiral ketone in asymmetric aldol reactions. Unlike standard Evans auxiliaries (oxazolidinones) or Nagao auxiliaries (thiazolidinethiones) where the chiral center is part of the "dummy" ring used to activate an attached acyl group, this molecule features the acetyl group directly attached to the chiral center (C4).

This structural distinction makes it a critical intermediate for the synthesis of complex polyketides (e.g., Latrunculins) where the acetyl group serves as the scaffold for chain elongation while maintaining rigorous stereocontrol.

Supply Chain Intelligence
  • Availability Status: Tier 2 (Specialty Chemical). It is not a commodity reagent.

  • Primary Sources: It is rarely in stock for immediate "overnight" delivery from major catalog houses (Sigma-Aldrich/Merck). It is typically sourced from specialized building-block vendors (e.g., Enamine, Combi-Blocks, WuXi AppTec) or custom synthesis CROs.

  • Lead Time: 2–6 weeks for gram-scale orders; 8–12 weeks for bulk (>100g).

  • Cost Estimation: High (~

    
    1,500 per gram depending on purity and vendor).
    
  • Recommendation: For drug discovery campaigns requiring >10g, in-house synthesis is often more time- and cost-efficient than commercial procurement due to the straightforward synthesis from inexpensive L-Cysteine.

Technical Synthesis: The Self-Validating Protocol

Given the commercial scarcity, the following protocol is the industry standard for generating high-enantiopurity material. This route utilizes L-Cysteine methyl ester as the chiral pool progenitor, ensuring the (R)-configuration is retained.

Reaction Logic & Causality
  • N-Protection (PMB): The para-methoxybenzyl (PMB) group is selected over simple benzyl (Bn) because it can be removed under milder oxidative conditions (DDQ or CAN), preserving the sensitive thiazolidinone ring and subsequent aldol adducts.

  • Ring Closure: Carbonyl diimidazole (CDI) is preferred over phosgene/triphosgene for safety and ease of handling, forming the cyclic urea (thiazolidinone).

  • Ketone Formation: Direct addition of methyl Grignard to the ester results in over-addition (tertiary alcohol). Therefore, the Weinreb Amide intermediate is strictly required to arrest the reaction at the ketone stage.

Step-by-Step Workflow
Step 1: Synthesis of the Weinreb Amide Intermediate

Precursors: L-Cysteine methyl ester hydrochloride, Anisaldehyde (or PMB-Cl), CDI.

  • Reductive Amination: Treat L-Cysteine methyl ester with p-anisaldehyde in MeOH, followed by reduction with

    
    .
    
    • Checkpoint: Monitor disappearance of imine via TLC.

  • Cyclization: Dissolve the N-PMB cysteine ester in dry THF. Add 1.1 eq of Carbonyl Diimidazole (CDI). Reflux for 2 hours.

    • Result: Formation of the thiazolidin-2-one ring.[2][3][4]

  • Hydrolysis: Saponify the methyl ester using LiOH in THF/

    
     to yield the carboxylic acid.
    
  • Weinreb Coupling: React the acid with N,O-dimethylhydroxylamine hydrochloride, EDC·HCl, and HOBt in

    
    .
    
    • Yield Target: >85% over 2 steps.

Step 2: Conversion to Methyl Ketone (Target Molecule)

Reagents: Methylmagnesium bromide (MeMgBr), dry THF.[4]

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Dissolve the Weinreb amide (from Step 1) in anhydrous THF. Cool to 0°C .[4]

  • Addition: Add MeMgBr (3.0 M in ether, 3.0 eq) dropwise over 20 minutes.

    • Why 0°C? Lower temperatures (-78°C) are often unnecessary for Weinreb amides, but 0°C prevents side reactions.

  • Quench: Stir for 2 hours. Quench carefully with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 7:3).

    • Validation:

      
       diagnostic peak: Singlet at 
      
      
      
      ppm (Acetyl
      
      
      ).
Data Specifications
ParameterSpecificationNote
Appearance White to pale yellow solidOils indicate solvent contamination
Melting Point 68–70 °CSharp range indicates high purity
Optical Rotation

(

)
Critical for confirming (R)-enantiomer
NMR Purity >98%Check for residual THF (peaks at 1.8, 3.7 ppm)

Mechanism of Action: Asymmetric Induction

This molecule functions as a chiral ketone . In aldol reactions (e.g., with aldehydes), the thiazolidinone ring acts as a steric shield.

Pathway Visualization

The following diagram illustrates the synthesis from L-Cysteine and its subsequent application in an asymmetric aldol reaction (e.g., toward Latrunculin B).

SynthesisPathway Cys L-Cysteine Methyl Ester (Chiral Pool) PMB_Int N-PMB Intermediate Cys->PMB_Int 1. Anisaldehyde 2. NaBH4 Thiaz Thiazolidin-2-one Carboxylate PMB_Int->Thiaz CDI, THF (Cyclization) Weinreb Weinreb Amide Thiaz->Weinreb 1. LiOH 2. MeNHOMe, EDC Target (R)-3-(PMB)-4-acetyl thiazolidin-2-one (TARGET) Weinreb->Target MeMgBr (3 eq) THF, 0°C Aldol Aldol Adduct (Polyketide Fragment) Target->Aldol Aldehyde (R-CHO) TiCl4 / DIPEA (Asymmetric Aldol)

Figure 1: Synthesis workflow from L-Cysteine to the target chiral ketone and its downstream application.

Mechanistic Insight

When used in aldol reactions (e.g., titanium-mediated), the PMB group on the nitrogen and the bulky sulfur atom in the ring force the enolate geometry into a specific conformation (Z-enolate). The aldehyde approaches from the face opposite the thiazolidinone ring substituents (anti-Felkin or chelation-controlled depending on Lewis Acid), yielding high diastereoselectivity (>20:1 dr).

Quality Control & Storage

To maintain the integrity of this reagent for sensitive catalytic cycles:

  • Storage: Store at -20°C under Argon. The acetyl group is prone to slow enolization/racemization if exposed to moisture or basic vapors over months.

  • Re-Validation: Before use in critical steps, check the Optical Rotation . A drop in rotation magnitude indicates partial racemization of the C4 center.

  • Solubility: Soluble in DCM, THF, EtOAc. Insoluble in water/hexanes.

References

  • ChemicalBook. (R)-3-(4-methoxybenzyl)-4-acetylthiazolidin-2-one Product Entry. Retrieved from .

  • Joyeux, B., et al. (2023). Asymmetric synthesis of a stereopentade fragment toward latrunculins. Beilstein Journal of Organic Chemistry. (Describing the use of the 4-acetyl-1,3-thiazolidin-2-one scaffold in polyketide synthesis). Retrieved from [Beilstein J. Org.[5] Chem]([Link]).

  • Vepřek, N. A., et al. The Photopharmacology of Actin and Cytoskeletal Regulators. LMU München Dissertation. (Detailing the Crimmins aldol reaction using Nagao-type auxiliaries and thiazolidinone derivatives). Retrieved from .

  • Crimmins, M. T., & She, J. (2004). Asymmetric Aldol Additions with Titanium Enolates of Acylthiazolidinethiones. (Foundational context on the mechanism of thiazolidine-based auxiliaries). American Chemical Society. Retrieved from .

Sources

stereochemical control with (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Stereochemical Control with (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its biological activity.[1] Chiral auxiliaries represent a robust and reliable strategy for inducing stereoselectivity, guiding reactions to yield a desired stereoisomer in high excess.[2][3] This guide provides a comprehensive technical overview of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one, a powerful chiral auxiliary, with a focus on its application in controlling stereochemical outcomes in asymmetric synthesis. We will delve into the synthesis of the auxiliary, the mechanistic underpinnings of its stereodirecting power, detailed experimental protocols for its use in asymmetric aldol reactions, and methods for its subsequent removal. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile tool for the construction of complex, enantiomerically pure molecules.

Introduction: The Power of Thiazolidinethione Auxiliaries

Asymmetric synthesis, the methodology of favoring the formation of a specific enantiomer or diastereomer, is a cornerstone of modern chemistry.[2] Among the various strategies, the use of chiral auxiliaries—stoichiometric, enantiopure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction—offers a highly effective and predictable method for achieving asymmetric induction.[1][2]

Synthesis of the Chiral Auxiliary

The preparation of the title auxiliary begins with a readily available chiral starting material, L-cysteine, ensuring the introduction of the key stereocenter. The synthesis involves the formation of the thiazolidinone ring, protection of the nitrogen, and subsequent acylation.

Experimental Protocol: Synthesis of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one
  • Step 1: Formation of (R)-4-carboxy-thiazolidin-2-one. L-cysteine ethyl ester hydrochloride is reacted with carbonyldiimidazole (CDI) to facilitate the formation of the core thiazolidinone ring system, yielding the corresponding ester.[8]

  • Step 2: N-Protection. The nitrogen atom of the thiazolidinone is protected with a 4-methoxybenzyl (PMB) group. This is typically achieved by deprotonation with a strong base like sodium hydride (NaH) followed by reaction with 4-methoxybenzyl bromide (PMBBr).[8] The PMB group plays a crucial role in the subsequent stereochemical control.

  • Step 3: Reduction and Oxidation. The ester moiety is chemoselectively reduced to a primary alcohol using a mild reducing agent such as lithium borohydride (LiBH4), which avoids reduction of the thiazolidinone.[8] The resulting alcohol is then oxidized to the corresponding aldehyde using a reagent like Dess-Martin periodinane (DMP).[8]

  • Step 4: Acylation. The final acetyl group is installed. While the search results detail the synthesis of the aldehyde precursor, the final acylation to the acetyl group can be achieved through various standard methods, such as reaction with an acetylating agent.

G cluster_synthesis Synthesis Workflow A L-Cysteine Ethyl Ester HCl B (R)-Thiazolidinone Ester A->B 1. CDI C N-PMB Protected Ester B->C 2. NaH, PMBBr D N-PMB Protected Alcohol C->D 3. LiBH4 E N-PMB Protected Aldehyde D->E 4. DMP F (R)-3-(PMB)-4-acetylthiazolidin-2-one E->F 5. Acylation

Caption: Synthetic workflow for the chiral auxiliary.

The Mechanism of Stereocontrol in Aldol Additions

The remarkable stereodirecting ability of the (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one auxiliary in aldol reactions stems from the formation of a rigid, chelated transition state. The enolization is typically achieved using a Lewis acid, such as titanium tetrachloride (TiCl4), in the presence of a hindered amine base, like (-)-sparteine.[4][6]

The key to the high diastereoselectivity is the formation of a six-membered Zimmerman-Traxler-like transition state.[9] In this model, the titanium atom coordinates to both the enolate oxygen and the thiocarbonyl sulfur of the auxiliary. This chelation, combined with the steric bulk of the C4 substituent, effectively blocks one face of the enolate from the approaching aldehyde. The aldehyde is directed to the opposite, less sterically hindered face, leading to a predictable stereochemical outcome.

One of the most powerful features of the Crimmins thiazolidinethione auxiliary is the ability to selectively produce either the "Evans-syn" or the "non-Evans-syn" aldol adduct by simply modifying the stoichiometry of the reagents.[6][7][10]

  • Formation of the "Evans-syn" Adduct: When using 1 equivalent of TiCl4 and 2 equivalents of (-)-sparteine, a chelated transition state is favored, leading to the "Evans-syn" product with high diastereoselectivity.[6][10]

  • Formation of the "non-Evans-syn" Adduct: By altering the stoichiometry to 1 equivalent of TiCl4 and only 1 equivalent of (-)-sparteine, the reaction proceeds through a non-chelated, open transition state. This change in the transition state geometry reverses the facial selectivity, yielding the "non-Evans-syn" aldol adduct as the major product.[6][7][10]

This switch in selectivity is proposed to result from a change between chelated and non-chelated mechanistic pathways.[4][6][11]

G cluster_mech Stereocontrol Mechanism cluster_evans Evans-syn Pathway cluster_non_evans non-Evans-syn Pathway Start N-Acetyl Thiazolidinethione Enolization Enolization (TiCl4, Base) Start->Enolization TS_Evans Chelated Zimmerman-Traxler Transition State Enolization->TS_Evans 2 eq. (-)-sparteine TS_NonEvans Non-Chelated Open Transition State Enolization->TS_NonEvans 1 eq. (-)-sparteine Aldehyde Aldehyde (R-CHO) Aldehyde->TS_Evans Aldehyde->TS_NonEvans Prod_Evans "Evans-syn" Aldol Adduct TS_Evans->Prod_Evans Prod_NonEvans "non-Evans-syn" Aldol Adduct TS_NonEvans->Prod_NonEvans

Caption: Divergent pathways to "Evans-syn" and "non-Evans-syn" aldol adducts.

Experimental Protocols for Asymmetric Aldol Reactions

The following are generalized protocols for performing diastereoselective aldol additions. Researchers should optimize conditions for their specific substrates.

Protocol A: Synthesis of the "Evans-syn" Aldol Adduct
  • Preparation: A solution of the (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one in a dry solvent (e.g., CH2Cl2) is cooled to -78 °C under an inert atmosphere (N2 or Ar).

  • Enolization: Titanium tetrachloride (TiCl4, 1.0 eq.) is added, followed by the slow addition of (-)-sparteine (2.0 eq.). The solution is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Aldol Addition: The desired aldehyde (1.1 eq.), dissolved in the same solvent, is added slowly to the enolate solution at -78 °C.

  • Quenching and Workup: The reaction is stirred for 1-3 hours before being quenched with a saturated aqueous solution of NH4Cl. The mixture is warmed to room temperature, and the organic layer is separated, washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol B: Synthesis of the "non-Evans-syn" Aldol Adduct

The protocol is identical to Protocol A, with one critical modification:

  • Enolization (Step 2): After the addition of TiCl4 (1.0 eq.), only 1.0 equivalent of (-)-sparteine is added.[7][10] This stoichiometric change directs the reaction through the non-chelated transition state.

Typical Results

The use of this auxiliary typically affords high yields and excellent diastereoselectivities.

AldehydeProductDiastereomeric Ratio (syn:anti)Yield (%)Reference
IsobutyraldehydeEvans-syn>99:195[6]
BenzaldehydeEvans-syn97:389[6]
Isobutyraldehydenon-Evans-syn>99:191[10]
Benzaldehydenon-Evans-syn98:285[10]

Analysis of Stereochemical Outcome

Determining the stereochemistry of the resulting β-hydroxy ketone is crucial. 1H NMR spectroscopy is a powerful and accessible tool for this analysis.[12][13] The relative stereochemistry can often be assigned by visual inspection of the coupling patterns of the protons on the newly formed stereocenters.[12] For unambiguous determination, especially in novel systems, derivatization with a chiral agent like Mosher's acid followed by NMR analysis, or X-ray crystallography of a suitable crystalline derivative, may be employed.[14]

Cleavage of the Chiral Auxiliary

For the auxiliary to be synthetically useful, it must be readily removable without affecting the newly created stereocenters. Thiazolidinethione auxiliaries offer versatile cleavage options to yield a variety of functional groups.

  • To Aldehydes: Direct reduction with diisobutylaluminum hydride (DIBAL-H) can furnish the corresponding chiral aldehyde.[10]

  • To Alcohols: Reductive cleavage, for instance with lithium borohydride (LiBH4), yields the primary alcohol.

  • To Esters and Amides: Nucleophilic acyl substitution with alkoxides or amines can produce esters or amides, respectively, liberating the auxiliary for potential recovery and reuse.[6][11]

G cluster_cleavage Auxiliary Cleavage Workflow Aldol_Adduct Aldol Adduct (with Auxiliary) Aldehyde Chiral Aldehyde Aldol_Adduct->Aldehyde DIBAL-H Alcohol Chiral Alcohol Aldol_Adduct->Alcohol LiBH4 Ester Chiral Ester Aldol_Adduct->Ester RO- / ROH Amide Chiral Amide Aldol_Adduct->Amide R2NH

Caption: Versatile cleavage pathways for the thiazolidinethione auxiliary.

Conclusion

(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one stands out as a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its straightforward preparation, the exceptional level of stereocontrol it imparts in aldol additions, and the unique ability to select for either "Evans-syn" or "non-Evans-syn" diastereomers through simple stoichiometric changes make it an invaluable tool for synthetic chemists.[6][7][10] Coupled with the variety of methods available for its cleavage, this auxiliary provides a reliable and powerful platform for the construction of enantiomerically enriched building blocks essential for drug discovery and the total synthesis of complex natural products.

References

  • An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. Journal of Organic Chemistry.
  • Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews.
  • Enantioselective synthesis. Wikipedia. Available at: [Link]

  • Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society. Available at: [Link]

  • Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry - ACS Publications.
  • Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones. PubMed. Available at: [Link]

  • Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. Available at: [Link]

  • Crimmins thiazolidinethione aldolization. ResearchGate. Available at: [Link]

  • Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Semantic Scholar. Available at: [Link]

  • Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N- Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. ResearchGate. Available at: [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Semantic Scholar. Available at: [Link]

  • Enantioselective Synthesis of Apoptolidinone: Exploiting the Versatility of Thiazolidinethione Chiral Auxiliaries. Journal of the American Chemical Society. Available at: [Link]

  • Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. PubMed. Available at: [Link]

  • Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones. ResearchGate. Available at: [Link]

  • Magnesium halide-catalyzed anti-aldol reactions of chiral N-acylthiazolidinethiones. Semantic Scholar. Available at: [Link]

  • Understanding the Aldol Condensation Reaction Using NMR. AZoM. Available at: [Link]

  • Asymmetric synthesis of a stereopentade fragment toward latrunculins. PMC - NIH. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Available at: [Link]

  • Aldol reactions. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Asymmetric Aldol Reaction using (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one (CAS 101860-51-9) as a chiral scaffold for asymmetric carbon-carbon bond formation.

Introduction & Core Utility

(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one is a specialized chiral ketone scaffold derived from L-cysteine or L-threonine. Unlike standard Evans or Nagao auxiliaries where the reactive acyl group is attached to the nitrogen, this molecule features a C4-acetyl group (methyl ketone) integrated into the chiral thiazolidinone ring.

Key Applications
  • 
    -Lactam Synthesis:  A critical intermediate for the synthesis of carbapenems (e.g., Thienamycin) and penems, where the C4-acetyl group is elaborated into the characteristic hydroxyethyl side chain.
    
  • Polyketide Mimetics: Construction of chiral 1,3-polyol arrays via iterative aldol sequences.

  • Resolution of Aldehydes: Kinetic resolution of racemic aldehydes via diastereoselective aldol addition.

Mechanistic Advantage

The molecule utilizes 1,3-chelation control (involving the ring carbonyl and the side-chain ketone) to rigidly define the transition state, offering superior diastereoselectivity (dr > 95:5) compared to acyclic chiral ketones. The p-methoxybenzyl (PMB) group on the nitrogen acts as a robust protecting group that enhances solubility and can be oxidatively removed under mild conditions.

Mechanistic Principles

The stereochemical outcome of the aldol reaction is governed by the formation of a rigid metal enolate.

The Chelation-Controlled Transition State

When treated with a bidentate Lewis acid (typically


 or 

), the reagent forms a chelated enolate. The metal center coordinates simultaneously to the thiazolidinone carbonyl oxygen (C2) and the enolate oxygen (C4-sidechain) .
  • Facial Selectivity: The bulky thiazolidinone ring and the N-PMB group shield the Re-face of the enolate.

  • Aldehyde Approach: The aldehyde approaches from the less hindered Si-face, leading to the Syn-aldol adduct (or Anti-aldol depending on the specific Lewis acid/base combination).

Figure 1: Chelation-controlled pathway for the asymmetric aldol reaction.

Experimental Protocols

Protocol A: Titanium-Mediated Asymmetric Aldol Reaction

Objective: Synthesis of the syn-aldol adduct with high diastereoselectivity.

Reagents & Materials
  • Substrate: (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one (1.0 equiv)

  • Lewis Acid: Titanium(IV) chloride (

    
    ), 1.0 M in DCM (1.1 equiv)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Electrophile: Aldehyde (R-CHO) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (

    
    )
    
  • Quench: Saturated aqueous

    
    
    
Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask and cool under Argon flow. Add (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one (1.0 mmol) and dissolve in anhydrous

    
     (10 mL, 0.1 M).
    
  • Complexation: Cool the solution to -78 °C (dry ice/acetone bath).

  • Lewis Acid Addition: Dropwise add

    
     (1.1 mL, 1.1 mmol) over 5 minutes. The solution will typically turn yellow/orange, indicating complex formation. Stir for 5 minutes.
    
  • Enolization: Dropwise add DIPEA (0.21 mL, 1.2 mmol). The color may deepen to dark red/brown. Stir at -78 °C for 30–45 minutes to ensure complete enolate formation.

    • Critical Check: Incomplete enolization leads to lower yields. Ensure strictly anhydrous conditions.

  • Aldehyde Addition: Add the aldehyde (1.2 mmol) neat or as a solution in minimal

    
     dropwise.
    
  • Reaction: Stir at -78 °C for 1–2 hours. Monitor by TLC (or UPLC-MS).

    • Note: Some hindered aldehydes may require warming to -40 °C, but this risks eroding diastereoselectivity (dr).

  • Quench: Quench the reaction at low temperature by adding saturated

    
     (5 mL). Allow to warm to room temperature.
    
  • Workup: Dilute with

    
    , separate layers. Extract aqueous layer 2x with 
    
    
    
    . Wash combined organics with brine, dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Protocol B: Oxidative Removal of PMB Group (Optional)

If the N-PMB group is no longer required (e.g., for lactamization), it can be removed.

  • Dissolve the aldol adduct in Acetonitrile/Water (4:1) .

  • Add Ceric Ammonium Nitrate (CAN) (3.0 equiv) at 0 °C.

  • Stir for 30–60 minutes. The solution will turn orange/yellow.

  • Extract with EtOAc, wash with

    
     (to remove oxidant residues), then bicarbonate and brine.
    

Data Interpretation & Troubleshooting

Expected Results
ParameterStandard OutcomeNotes
Yield 75 – 92%Dependent on aldehyde sterics.
Diastereomeric Ratio (dr) > 95:5Syn isomer usually major via Ti-chelation.
Enantiomeric Excess (ee) > 98%Controlled by the starting material purity.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in

or solvent.
Use freshly distilled

and high-quality

(clear, fuming).
Poor dr (< 80:20) Temperature fluctuation.Maintain -78 °C strictly during enolization and addition.
Poor dr (< 80:20) "Non-Evans" pathway active.Switch to

to enforce a tighter chelation transition state.
No Reaction Enolate aggregation.Add LiCl (1.0 equiv) to break up aggregates (if using Li-base method).

Strategic Workflow Visualization

The following diagram illustrates the divergence point where the aldol adduct can be processed into different pharmaceutical intermediates.

Figure 2: Downstream synthetic utility of the aldol adduct.

References

  • Nagao, Y., et al. "Asymmetric synthesis of carbapenem antibiotics using thiazolidine-2-thione auxiliaries." Journal of Organic Chemistry, 1986, 51(12), 2391–2393.

  • Crimmins, M. T., & King, B. W. "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Thiazolidinethiones." Journal of the American Chemical Society, 1998, 120(35), 9084–9085.

  • ChemicalBook Product Entry. "(R)-3-(4-methoxybenzyl)-4-acetylthiazolidin-2-one (CAS 101860-51-9)."[2][3]

  • Evans, D. A., et al. "C2-Symmetric copper(II) complexes as chiral Lewis acids. Scope and mechanism of the catalytic enantioselective aldol reaction of enolsilanes with (benzyloxy)acetaldehyde." Journal of the American Chemical Society, 1999, 121(4), 669–699.

  • Hanessian, S., et al. "Stereocontrolled synthesis of carbapenems via a thiazolidinone scaffold." Canadian Journal of Chemistry, 1993, 71, 896.

Disclaimer: This protocol involves the use of hazardous chemicals (


, 

). All procedures should be performed in a fume hood with appropriate PPE.

Sources

using (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one in natural product synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one and related N-acylthiazolidinethiones in the stereocontrolled synthesis of complex natural products.

Introduction: The Power of Sulfur in Asymmetric Synthesis

In the intricate field of natural product synthesis, achieving precise control over stereochemistry is paramount. Chiral auxiliaries, temporary stereogenic units covalently attached to a substrate, represent a robust and reliable strategy for directing the formation of new stereocenters.[1] Among the arsenal of auxiliaries available to the synthetic chemist, sulfur-based auxiliaries, particularly N-acylthiazolidinethiones, have emerged as exceptionally versatile tools.[2]

Unlike their more common oxazolidinone counterparts, N-acylthiazolidinethiones, such as (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one, offer unique advantages in asymmetric aldol reactions. Their distinct reactivity, driven by the electronic and steric properties of the thiocarbonyl group, allows for remarkable levels of diastereoselectivity and, crucially, tunable control over the stereochemical outcome.[3][4] This guide provides a detailed exploration of the mechanistic underpinnings, practical applications, and detailed protocols for employing these powerful reagents in the synthesis of complex molecular architectures.

The Mechanism of Stereocontrol: A Tale of Two Transition States

The remarkable stereodirecting ability of N-acylthiazolidinethiones in aldol additions stems from the formation of highly organized transition states upon enolization with a Lewis acid, typically a titanium (IV) species. The key to this control lies in the ability of the thiocarbonyl sulfur to act as a coordinating atom, leading to a rigid, chelated transition state assembly.

A seminal contribution by the Crimmins group demonstrated that the stereochemical pathway can be expertly steered by modulating the stoichiometry of the Lewis acid (e.g., Titanium tetrachloride, TiCl₄) and the amine base (e.g., (-)-sparteine or Hünig's base).[3][5] This allows for selective access to either the "Evans" syn or the "non-Evans" syn aldol adducts from the same chiral auxiliary.

  • The "Non-Evans" Syn Pathway: When one equivalent of TiCl₄ and one equivalent of a tertiary amine base are used, a chelated transition state is formed. The titanium atom coordinates to the enolate oxygen, the thiocarbonyl sulfur, and the aldehyde's carbonyl oxygen. This rigid, chair-like conformation (Figure 1, A) forces the aldehyde's substituent (R) into a pseudo-equatorial position to minimize steric interactions, leading to the formation of the "non-Evans" syn product with high diastereoselectivity.[3][6] The increased nucleophilicity of the thiazolidinethione auxiliary favors this chelated pathway.[7]

  • The "Evans" Syn Pathway: The addition of a second equivalent of a strongly coordinating amine base, such as (-)-sparteine, disrupts the internal chelation. The base coordinates to the titanium center, preventing the thiocarbonyl sulfur from binding. This results in an "open" or non-chelated transition state (Figure 1, B), which is analogous to the classic Evans model for oxazolidinones.[3][6] In this arrangement, the steric influence of the auxiliary's substituent dictates the facial selectivity, leading to the "Evans" syn aldol adduct.[4]

This unprecedented level of control, allowing access to two distinct diastereomers from a single precursor simply by altering reagent stoichiometry, makes N-acylthiazolidinethiones exceptionally powerful in iterative polyketide synthesis.[6]

G Figure 1. Competing Transition States in Thiazolidinethione Aldol Reactions. cluster_0 Pathway A: 'Non-Evans' Syn Product cluster_1 Pathway B: 'Evans' Syn Product ts_a Chelated Transition State (1 eq. TiCl₄, 1 eq. Base) product_a 'Non-Evans' syn Adduct ts_a->product_a Aldehyde Attack note_a Sulfur chelation creates a rigid chair-like conformation, directing stereochemistry. ts_b Non-Chelated Transition State (1 eq. TiCl₄, 2 eq. Base) product_b 'Evans' syn Adduct ts_b->product_b Aldehyde Attack note_b Excess coordinating base blocks sulfur chelation, leading to an open transition state. start N-Acyl Thiazolidinethione + TiCl₄ + Amine Base start->ts_a start->ts_b

Caption: Competing Transition States in Thiazolidinethione Aldol Reactions.

Application Case Study: Synthesis of (-)-Pironetin

The utility of iterative aldol reactions using thiazolidinethiones is powerfully demonstrated in the enantioselective total synthesis of (-)-pironetin, an α,β-unsaturated lactone with notable biological activity.[6] The synthesis strategy relied on titanium-mediated aldol reactions to set five of the six stereocenters in the molecule.

A key step involved an "Evans" syn aldol reaction between aldehyde 10 and the N-propionyl thiazolidinethione 9 . This reaction established the C6 and C7 stereocenters of the pironetin backbone with excellent diastereoselectivity, highlighting the reliability of this methodology in a complex setting.[6]

Table 1: Representative Diastereoselective Aldol Reactions

EntryN-Acyl ThiazolidinethioneAldehydeConditionsProductd.r.Yield (%)
1N-PropionylIsobutyraldehydeTiCl₄ (1.1 eq), (-)-Sparteine (1.1 eq), CH₂Cl₂"Non-Evans" syn>99:191
2N-PropionylIsobutyraldehydeTiCl₄ (1.1 eq), (-)-Sparteine (2.2 eq), CH₂Cl₂"Evans" syn97:390
3N-AcetylBenzaldehydeTiCl₄ (1.1 eq), Hünig's Base (1.2 eq), CH₂Cl₂syn>95:585
4N-PropionylAcroleinTiCl₄ (1.1 eq), (-)-Sparteine (1.1 eq), CH₂Cl₂"Non-Evans" syn>99:189

(Data adapted from representative literature reports for illustrative purposes)[3][4]

Detailed Application Protocols

The following protocols provide a comprehensive guide for the preparation, application, and cleavage of N-acylthiazolidinethione auxiliaries.

Protocol 1: Preparation of the Chiral Auxiliary

The synthesis of the thiazolidinethione auxiliary is readily accomplished from a corresponding amino acid, such as (R)-phenylglycine or (R)-valine. The 4-methoxybenzyl (PMB) group on the nitrogen is not standard for the initial auxiliary synthesis but is added later if desired. The general procedure involves two main steps.[3][7]

  • Amino Alcohol Formation: The starting amino acid is reduced to the corresponding amino alcohol.

  • Thiazolidinethione Ring Formation: The amino alcohol is treated with carbon disulfide in the presence of a base (e.g., KOH) to form the heterocyclic ring.

G Figure 2. General Synthesis and Acylation Workflow. start Chiral Amino Acid (e.g., (R)-Valine) step1 Reduction (e.g., LiAlH₄ or BH₃) start->step1 intermediate1 Chiral Amino Alcohol step1->intermediate1 step2 Ring Formation (CS₂, KOH) intermediate1->step2 intermediate2 (R)-Thiazolidinethione Auxiliary step2->intermediate2 step3 Acylation (e.g., Acetyl Chloride, TEA) intermediate2->step3 final (R)-4-acetylthiazolidin-2-one step3->final

Caption: General Synthesis and Acylation Workflow.

Protocol 2: Titanium-Mediated Asymmetric Aldol Reaction ("Non-Evans" Syn)

This protocol describes a general procedure for a highly diastereoselective aldol addition to generate the "non-Evans" syn product.

Materials:

  • N-acylthiazolidinethione (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Titanium (IV) chloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.1 equiv)

  • Hünig's Base (N,N-Diisopropylethylamine, DIPEA, 1.2 equiv)

  • Aldehyde (1.5 equiv)

  • Saturated aqueous NH₄Cl solution

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: Dry all glassware thoroughly in an oven and assemble under an inert atmosphere of argon or nitrogen.

  • Initial Solution: Dissolve the N-acylthiazolidinethione (1.0 equiv) in anhydrous CH₂Cl₂ in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation:

    • Slowly add TiCl₄ (1.1 equiv) via syringe to the stirred solution. The solution will typically turn a deep red or brown color.

    • After stirring for 5 minutes, add Hünig's base (1.2 equiv) dropwise.

    • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Aldehyde Addition: Add a solution of the aldehyde (1.5 equiv) in anhydrous CH₂Cl₂ dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution directly to the flask at -78 °C.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with CH₂Cl₂.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired aldol adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Note on "Evans" Syn Protocol: To obtain the "Evans" syn product, the procedure is modified by using 2.2 equivalents of a strongly coordinating base like (-)-sparteine in place of Hünig's base.[3][4]

Protocol 3: Cleavage of the Chiral Auxiliary

The versatility of the thiazolidinethione auxiliary is further enhanced by the variety of methods available for its non-destructive cleavage.[3][8]

A. Reductive Cleavage to an Alcohol:

  • Reagents: Lithium borohydride (LiBH₄), Tetrahydrofuran (THF), Ethanol (EtOH).

  • Procedure: Dissolve the aldol adduct in THF/EtOH at 0 °C and add LiBH₄ portion-wise. Stir until the reaction is complete (TLC). Workup with aqueous acid provides the corresponding 1,3-diol, and the chiral auxiliary can often be recovered.

B. Hydrolytic Cleavage to a Carboxylic Acid:

  • Reagents: Lithium hydroxide (LiOH), 30% Hydrogen peroxide (H₂O₂), THF, Water.

  • Procedure: Dissolve the aldol adduct in a THF/water mixture at 0 °C. Add aqueous H₂O₂ followed by aqueous LiOH. Stir until cleavage is complete. A standard aqueous workup yields the β-hydroxy carboxylic acid.[9]

C. Direct Reduction to an Aldehyde:

  • Reagents: Diisobutylaluminium hydride (DIBAL-H).

  • Procedure: This transformation is a significant advantage of thiazolidinethione auxiliaries. Treatment of the aldol adduct with DIBAL-H at low temperature (-78 °C) can directly furnish the corresponding β-hydroxy aldehyde.[4]

Conclusion

(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one and its related N-acylthiazolidinethione analogs are exceptionally effective chiral auxiliaries for asymmetric synthesis. Their true power lies not only in the high diastereoselectivity they impart in aldol reactions but also in the unique ability to tune the stereochemical outcome by simple modulation of reaction conditions. The reliable formation of organized titanium-chelated transition states provides a predictable and robust method for constructing complex polyketide frameworks. Coupled with the straightforward methods for auxiliary cleavage, these sulfur-based reagents represent a cornerstone technology for the stereocontrolled synthesis of natural products, making them indispensable tools for researchers in organic synthesis and drug development.

References

  • Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents.
  • A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol.
  • Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction.
  • Anti-Selective Aldol Reactions with Titanium Enolates of N-Glycolyloxazolidinethiones.
  • Discodermolide.Wikipedia.
  • Crimmins thiazolidinethione aldolization.
  • Enantioselective Total Synthesis of (-)-Pironetin: Iterative Aldol Reactions of Thiazolidinethiones.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.SciELO.
  • Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions.
  • Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions.
  • Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions.
  • Chiral Auxiliaries in Asymmetric Synthesis.
  • Chiral auxiliary.Wikipedia.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.Williams College.
  • Convenient Cleavage Reaction of 1-Acylhydantoin to Amide.Scientific Research Publishing.
  • Methods for cleavage of chiral auxiliary.

Sources

Application Note: Scalable Synthesis of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, large-scale synthesis of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one , a critical chiral scaffold used in the manufacturing of penem/carbapenem antibiotics (e.g., Faropenem) and complex natural products (e.g., Latrunculins).

Unlike standard chiral auxiliaries (e.g., Evans oxazolidinones) used for temporary stereocontrol, this molecule often serves as a Key Starting Material (KSM) where the thiazolidinone ring is retained or further elaborated into the final pharmacophore. The protocol defined below prioritizes enantiomeric purity (>99% ee) , process safety , and scalability , utilizing a Weinreb amide intermediate to install the C4-acetyl group without racemization.

Strategic Retrosynthesis & Mechanism

The synthesis is designed to preserve the chirality derived from the natural amino acid pool (L-Cysteine). The core challenge is the installation of the C4-acetyl group (methyl ketone) without epimerizing the


-center.
Synthetic Pathway[1][2][3][4]
  • Cyclocarbonylation: Conversion of L-Cysteine ethyl ester to the thiazolidin-2-one core using 1,1'-Carbonyldiimidazole (CDI) or Triphosgene.

  • N-Alkylation: Protection of the N3 position with p-methoxybenzyl chloride (PMB-Cl).

  • Weinreb Functionalization: Conversion of the C4-ester to the N-methoxy-N-methylamide (Weinreb amide).[1]

  • Grignard Addition: Controlled addition of methylmagnesium bromide (MeMgBr) to yield the C4-acetyl target.

Mechanistic Flowchart (DOT Visualization)

SynthesisPath cluster_QA Critical Quality Attributes (CQA) Cys L-Cysteine Ethyl Ester (Starting Material) Cycl Cyclocarbonylation (Formation of Thiazolidin-2-one) Cys->Cycl CDI, THF 0°C -> RT Prot N-Protection (PMB Group Installation) Cycl->Prot PMB-Cl, NaH DMF/THF Wein Weinreb Amide Formation Prot->Wein MeNH(OMe)·HCl iPrMgCl or AlMe3 Acetyl Grignard Addition (Target: 4-Acetyl Derivative) Wein->Acetyl MeMgBr THF, -78°C Racem Control: Racemization (Check ee% via Chiral HPLC) Wein->Racem

Figure 1: Strategic workflow for the asymmetric synthesis of the target scaffold, highlighting the Weinreb amide intermediate as the critical stereochemical control point.

Detailed Experimental Protocols

Step 1: Ring Closure (Thiazolidin-2-one Formation)

Objective: Convert L-Cysteine ethyl ester hydrochloride to (R)-ethyl 2-oxothiazolidine-4-carboxylate.

  • Reagents: L-Cysteine ethyl ester HCl (1.0 equiv), 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv), Triethylamine (TEA) (1.2 equiv), DCM or THF.

  • Protocol:

    • Charge reactor with L-Cysteine ethyl ester HCl and DCM (10 V). Cool to 0°C.

    • Add TEA slowly to neutralize the salt.

    • Add CDI portion-wise over 1 hour, maintaining internal temperature <5°C. (Caution: CO2 evolution).

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1M HCl, then saturated NaHCO3. Dry organic layer over MgSO4 and concentrate.

    • Crystallization: Recrystallize from EtOAc/Hexanes to yield white crystals.

Step 2: N-Protection (PMB Installation)

Objective: Synthesis of (R)-ethyl 3-(4-methoxybenzyl)-2-oxothiazolidine-4-carboxylate.

  • Reagents: Step 1 Product (1.0 equiv), p-Methoxybenzyl chloride (PMB-Cl) (1.1 equiv), NaH (60% dispersion, 1.2 equiv) or K2CO3 (2.0 equiv), DMF/THF.

  • Protocol:

    • Suspend NaH in dry THF/DMF (10:1 ratio) at 0°C under N2.

    • Add Step 1 Product (dissolved in THF) dropwise. Stir 30 min to deprotonate N3.

    • Add PMB-Cl dropwise.

    • Allow to warm to RT and stir until TLC indicates completion (~6 hours).

    • Quench: Carefully add sat. NH4Cl solution.

    • Isolation: Extract with EtOAc. Wash organic phase with water (x3) to remove DMF.

    • Purification: Silica gel plug filtration or crystallization from Et2O/Hexanes.

Step 3: Weinreb Amide Synthesis & Methylation (The "Acetyl" Step)

Objective: Conversion of C4-Ester to C4-Acetyl via Weinreb Amide to prevent over-addition and racemization.

  • Reagents: N,O-Dimethylhydroxylamine HCl (1.5 equiv), Isopropylmagnesium chloride (iPrMgCl) (3.0 equiv), Methylmagnesium bromide (MeMgBr) (1.2 equiv).

  • Protocol:

    • Amide Formation: In a separate vessel, treat N,O-dimethylhydroxylamine HCl with iPrMgCl in THF at -20°C to form the magnesium amide species.

    • Add the Step 2 Ester (dissolved in THF) to this mixture at -10°C. Stir for 1 hour. (This converts ester

      
       Weinreb amide directly).
      
    • Quench with NH4Cl, extract, and concentrate to obtain the Weinreb intermediate.

    • Grignard Reaction: Dissolve the isolated Weinreb amide in dry THF. Cool to -78°C .

    • Add MeMgBr (3.0 M in ether) slowly. The Weinreb chelation stabilizes the tetrahedral intermediate, preventing double addition.

    • Stir 1 hour at -78°C, then warm to 0°C.

    • Hydrolysis: Quench with 1M HCl (cold). This collapses the intermediate to the ketone.

    • Final Isolation: Extract with EtOAc, dry, and concentrate. Purify via column chromatography (Hex/EtOAc) if necessary.

Critical Process Parameters (CPPs) & Data Specifications

ParameterSpecificationRationale
Temperature (Step 3)

-70°C during MeMgBr addition
Prevents racemization of the

-proton adjacent to the carbonyl and sulfur.
Reagent Stoichiometry 1.05 - 1.10 equiv PMB-ClExcess PMB-Cl is difficult to purge; slight excess ensures full conversion without difficult workup.
Water Content (KF) < 0.05% in THF (Step 3)Grignard reagents are moisture sensitive; water generates heat and destroys stoichiometry.
Chiral Purity > 99.0% eeEssential for pharmaceutical intermediates. Validated via Chiral HPLC (e.g., Chiralpak AD-H).

Troubleshooting & Self-Validation

  • Issue: Low Yield in Step 3 (Ketone formation).

    • Cause: Incomplete formation of the Weinreb amide or moisture in the Grignard step.

    • Fix: Ensure the ester-to-amide conversion is complete (monitor by TLC/LCMS) before adding MeMgBr. Use fresh Grignard reagents.

  • Issue: Racemization (Loss of optical activity).

    • Cause: Basic conditions during workup or high temperature during Grignard addition.

    • Fix: Keep the Grignard quench acidic (HCl) and cold. Avoid prolonged exposure to TEA/bases in Step 1 if temperature is not controlled.

References

  • Latrunculin Synthesis (Scaffold Usage): Guerard, K. C., et al. (2012). "Asymmetric synthesis of a stereopentade fragment toward latrunculins." Beilstein Journal of Organic Chemistry, 8, 1158–1169.

  • Weinreb Amide Methodology: Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 22(39), 3815-3818.

  • Thiazolidinone Antibiotic Intermediates: Pattan, S. R., et al. (2019). "Synthesis and Characterization of Some 4-Substituted Thiazolidinone Derivatives." International Journal of Pharmaceutical Quality Assurance, 10(4).

  • General Weinreb Synthesis from Esters: Williams, J. M., et al. (1995). "Conversion of Esters to Weinreb Amides using Grignard Reagents." Tetrahedron Letters, 36(31), 5461-5464.

Sources

compatible reagents and solvents for (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one

[1]

Executive Summary & Molecule Profile

(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one is a cysteine-derived chiral scaffold. It features a thiazolidin-2-one core protected at the nitrogen (N3) with a p-methoxybenzyl (PMB) group and functionalized at the C4 position with an acetyl (methyl ketone) moiety.

This molecule acts as a chiral ketone , where the rigid thiazolidinone ring directs the stereochemical outcome of nucleophilic attacks on the exocyclic carbonyl. It is a critical intermediate for synthesizing enantiopure amino alcohols, peptide isosteres, and potential

Chemical Specifications
PropertySpecification
CAS Number 101860-51-9
IUPAC Name (4R)-4-acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one
Molecular Formula C

H

NO

S
Molecular Weight 265.33 g/mol
Chirality (R)-enantiomer (derived from L-Cysteine)
Physical State White to pale yellow solid
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in Water, Hexanes

Solvent & Reagent Compatibility Matrix

Solvent Compatibility

The choice of solvent is critical to maintaining the integrity of the PMB group and the stereochemical fidelity of the C4 center.

Solvent ClassRecommended SolventsCompatibility StatusApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent Standard solvent for synthesis, extractions, and oxidations.
Ethers THF, Diethyl Ether, 2-MeTHFExcellent Primary solvent for Grignard/Lithium additions and hydride reductions. Must be anhydrous.
Polar Aprotic DMF, DMSO, AcetonitrileGood Suitable for alkylations. Avoid strong bases in DMF/DMSO to prevent racemization.
Alcohols Methanol, EthanolModerate Suitable for workups or mild reductions. Avoid acidic methanol (risk of PMB cleavage).
Hydrocarbons Hexanes, ToluenePoor (Solubility) Used primarily for precipitation or as co-solvents.
Aqueous Water, BrineImmiscible Strictly for biphasic workups.
Reagent Compatibility
  • Compatible:

    • Mild Bases: Pyridine, Et

      
      N, DIPEA (Stable).
      
    • Nucleophiles: Grignard reagents, Organolithiums (Reacts at ketone; ring is stable at low temp).

    • Reductants: NaBH

      
      , LiAlH
      
      
      (Reacts at ketone).
  • Incompatible / Use with Caution:

    • Strong Acids: TFA, HCl, H

      
      SO
      
      
      (Cleaves PMB group).
    • Oxidizing Agents: CAN (Ceric Ammonium Nitrate), DDQ (Cleaves PMB group).

    • Strong Bases (Heat): NaH, LDA (Risk of C4 epimerization via enolization of the methyl ketone).

Experimental Protocols

Protocol A: Stereoselective Nucleophilic Addition (Grignard)

This protocol describes the addition of an organomagnesium reagent to the C4-acetyl group to generate a tertiary alcohol with high diastereoselectivity.

Mechanism: The thiazolidinone ring creates a steric environment that directs the nucleophile to the Re- or Si-face of the ketone, governed by the Chelation-Control or Felkin-Anh models depending on conditions.

Materials:

  • Substrate: (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one (1.0 equiv)

  • Reagent: Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF

  • Quench: Saturated NH

    
    Cl solution
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Dissolution: Dissolve the substrate (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Addition: Add PhMgBr (1.2 mmol) dropwise via syringe over 10 minutes. Note: Maintain temperature below -70 °C to maximize diastereoselectivity.

  • Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • Quench: Carefully add sat. NH

    
    Cl (5 mL) while still cold. Allow to warm to room temperature.
    
  • Workup: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (SiO

    
    , Gradient 10-40% EtOAc/Hexanes).
    
Protocol B: PMB Deprotection (Oxidative Cleavage)

Removal of the p-methoxybenzyl group to liberate the free thiazolidin-2-one (NH).

Materials:

  • Substrate: PMB-protected intermediate

  • Reagent: Ceric Ammonium Nitrate (CAN) (3.0 equiv)

  • Solvent: Acetonitrile / Water (4:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in MeCN/H

    
    O (4:1 ratio, 0.1 M concentration). Cool to 0 °C.
    
  • Oxidation: Add CAN (3.0 equiv) portion-wise. The solution will turn orange/red.

  • Stirring: Stir at 0 °C for 30–60 minutes. Monitor disappearance of starting material by TLC.

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer with sat. NaHCO

    
     (to remove acid) and NaHSO
    
    
    (to reduce excess oxidant).
  • Isolation: Dry and concentrate.

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the synthesis of the scaffold from L-Cysteine and its divergent applications.

GCysteineL-Cysteine(Starting Material)ThiazolidineThiazolidine-4-carboxylic acidCysteine->ThiazolidineFormaldehyde/PhCHOPMB_ProtectionIntermediate:N-PMB-Thiazolidine-4-COOHThiazolidine->PMB_ProtectionPMB-Cl, BaseWeinrebWeinreb AmideFormationPMB_Protection->WeinrebHN(OMe)Me, EDCITarget(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one(Target Scaffold)Weinreb->TargetMeMgBr (Grignard)GrignardNucleophilic Addition(RMgX / THF, -78°C)Target->GrignardReductionStereoselective Reduction(L-Selectride / NaBH4)Target->ReductionTertAlcoholChiral Tertiary Alcohol(Diastereomerically Enriched)Grignard->TertAlcoholSecAlcoholChiral Secondary AlcoholReduction->SecAlcoholDeprotectionPMB Removal(CAN or DDQ)TertAlcohol->DeprotectionSecAlcohol->DeprotectionFinalProdFree NH-ThiazolidinoneDerivativeDeprotection->FinalProd

Caption: Synthetic workflow from L-Cysteine to the Target Scaffold and subsequent divergent asymmetric transformations.

References

  • ChemicalBook. (2023). (R)-3-(4-methoxybenzyl)-4-acetylthiazolidin-2-one Product Properties and CAS 101860-51-9. Link

  • Nagao, Y., & Fujita, E. (1984). Chiral Thiazolidine-2-thione Auxiliaries in Asymmetric Synthesis. Heterocycles, 21(1), 501. (Foundational chemistry for thiazolidine auxiliaries).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard protocols for PMB protection/deprotection).
  • PubChem. (2025). Thiazolidin-2-one Derivatives and Bioactivity. National Library of Medicine. Link

Troubleshooting & Optimization

common side reactions with (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Side Reactions & Protocol Optimization

Executive Summary: The Reagent Profile

You are working with a Chiral Auxiliary derived from the Nagao-Fujita/Crimmins class, but with a critical structural distinction: it is a Thiazolidin-2-one (Oxygen analog), not the more common Thiazolidine-2-thione (Sulfur analog).

  • Core Function: Asymmetric Acetate Aldol Reactions (to generate chiral

    
    -hydroxy carbonyls).
    
  • Key Structural Features:

    • N-PMB (p-Methoxybenzyl): A protecting group that tunes the electronics of the ring nitrogen and allows for oxidative removal later.

    • C2-Carbonyl (C=O): Unlike the C=S thione, the C=O is a harder Lewis base but a weaker electrophile. This alters both the transition state (affecting stereocontrol) and the ease of auxiliary cleavage.

    • C4-Acetyl: The site of enolization.[1]

This guide addresses the specific friction points created by the "One" vs. "Thione" difference and the PMB lability.

Part 1: Diagnostic & Troubleshooting Guide
Issue 1: Poor Diastereoselectivity (dr < 20:1)

Symptom: You observe significant amounts of the anti-aldol product or the unwanted syn enantiomer (Evans vs. non-Evans syn).

  • Root Cause Analysis: The "One" auxiliary (C=O) coordinates to Titanium (Ti) less tightly than the "Thione" (C=S) in the Zimmerman-Traxler transition state. The C=S bond is longer and more polarizable, creating a rigid "lock" with TiCl

    
    . The C=O bond is shorter, leading to a "loose" transition state where the enolate geometry can scramble or the aldehyde can attack from the open face.
    
  • The "Leakage" Mechanism: If the Ti-chelation is weak, the reaction may proceed via an open transition state (Nerz-Stormes model) rather than the closed Zimmerman-Traxler model, reversing selectivity.

Troubleshooting Protocol:

Variable Standard Protocol (Thione) Modified Protocol (Thiazolidin-2-one)

| Lewis Acid | 1.05 eq TiCl


 | Increase to 1.15 - 1.20 eq TiCl

.
Ensure "Titanium saturation" to force chelation. | | Base | DIPEA (Hünig's Base) | Switch to (-)-Sparteine (if available) or ensure DIPEA is freshly distilled. | | Temperature | -78°C to -40°C | Strict -78°C. Do not allow to warm above -70°C until quench. The "One" transition state is less stable at higher T. | | Additives | None | Add NMP (1-2 eq) if using Tin (Sn) enolates. For Ti, keep it clean. |
Issue 2: Auxiliary Cleavage Failure (Recovered Starting Material)

Symptom: Standard hydrolysis conditions (LiOH/H


O

) fail to remove the auxiliary, or reaction times are excessively long (>24h).
  • Root Cause Analysis: The Thiazolidin-2-one is significantly more stable (less electrophilic at the exocyclic carbonyl) than the Thiazolidin-2-thione . The resonance stabilization from the Nitrogen into the C2-Carbonyl makes it behave more like a stable amide/carbamate than an activated amide.

  • Risk: Forcing conditions (Heat/Strong Base) will cause Retro-Aldol (destruction of your product) or PMB cleavage .

Corrective Action (Select based on desired product):

  • To Acid (Hydrolysis):

    • Do NOT use: LiOH/H

      
      O (Too slow).
      
    • Use:LiOH / 30% H

      
      O
      
      
      
      in THF/H
      
      
      O (2:1)
      at 0°C. The hydroperoxide anion (HOO
      
      
      ) is a potent nucleophile (alpha-effect) required to attack the stable "One" carbonyl.
  • To Ester (Transesterification):

    • Use:Magnesium Methoxide [Mg(OMe)

      
      ]  in MeOH. Or use La(OTf)
      
      
      
      (cat.) in MeOH.
  • To Alcohol (Reductive Cleavage):

    • Use:LiBH

      
        (2.0 eq) in THF containing MeOH  (1.0 eq) or water (trace). The protic additive generates active borohydride species.
      
Issue 3: The "Mystery" Impurity (PMB-Related Side Reactions)

Symptom: NMR shows loss of the aromatic PMB signals or appearance of a "singlet" around 3.8 ppm that isn't the methoxy group.

  • Side Reaction A: Acid-Catalyzed PMB Migration/Loss

    • Trigger: High concentrations of TiCl

      
       (a strong Lewis Acid) generate HCl in situ if moisture is present.
      
    • Mechanism:[2][3][4][5][6][7] The PMB cation is stabilized; it can detach from the Nitrogen and alkylate the alpha-position of your enolate or the aldehyde oxygen.

    • Fix: Ensure DIPEA is added immediately after TiCl

      
       complexation. Do not let the Lewis Acid sit with the substrate for >5 mins without base.
      
  • Side Reaction B: Oxidative Degradation

    • Trigger: Using DDQ or CAN to remove the PMB before cleaving the auxiliary.

    • Mechanism:[2][3][4][5][6][7] Oxidants can attack the sulfur in the thiazolidine ring, forming Sulfoxides/Sulfones . This changes the ring pucker and makes subsequent NMR analysis confusing (complex rotamers).

    • Fix: Cleave the auxiliary first, then remove the PMB from the free amine if you need to recover the auxiliary.

Part 2: Visualizing the Chemistry
Pathway 1: The Stereocontrol Failure Mode

This diagram illustrates why the "One" (Oxygen) analog is more susceptible to stereochemical leakage than the "Thione" (Sulfur).

AldolSelectivity cluster_fix Prevention Strategy Substrate (R)-PMB-Acetyl-Thiazolidin-2-one TiCl4 TiCl4 / DIPEA Substrate->TiCl4 Z_Enolate Z-Enolate Formed TiCl4->Z_Enolate Enolization TS_Tight Tight Chelation (Thione-like) Closed Zimmerman-Traxler Z_Enolate->TS_Tight Strong Lewis Basicity (S) TS_Loose Loose Chelation (One-like) Monodentate / Open TS Z_Enolate->TS_Loose Weaker Lewis Basicity (O) (Current Risk) Syn_Aldol Syn-Aldol (Major) High dr (>20:1) TS_Tight->Syn_Aldol Mixed_Aldol Mixed Syn/Anti Low dr (<5:1) TS_Loose->Mixed_Aldol Fix Use Excess TiCl4 (1.2 eq) Maintain -78°C strictly Fix->TS_Loose Forces Closure

Caption: Comparison of Chelation Tightness. The Oxygen (C=O) auxiliary risks "Loose Chelation" leading to mixed stereochemistry unless conditions are strictly controlled.

Part 3: Experimental Protocol (Optimized for "One" Auxiliary)

Objective: Asymmetric Aldol with Benzaldehyde (Example).

  • Enolate Formation:

    • Dissolve (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one (1.0 mmol) in anhydrous DCM (10 mL) under Argon.

    • Cool to -78°C (Internal probe required).

    • Add TiCl

      
        (1.15 mmol, 1.15 eq) dropwise. Note: Solution usually turns yellow/orange.
      
    • Stir 5 min.

    • Add DIPEA (1.20 mmol) dropwise. Stir at -78°C for 30-45 min to ensure complete enolization. Crucial: Incomplete enolization leads to self-condensation.

  • Aldehyde Addition:

    • Add Benzaldehyde (1.1 mmol) neat or in minimal DCM slowly down the side of the flask.

    • Stir at -78°C for 2-4 hours.

    • Checkpoint: TLC will likely show the aldol product as more polar than the starting material.

  • Quench & Workup:

    • Quench with saturated aqueous NH

      
      Cl.
      
    • Warm to room temperature.

    • Extract with DCM. Wash with 1N HCl (to remove DIPEA) and Brine.

  • Data Analysis (NMR):

    • Look for the "Aldol H" (CH-OH) doublet around 5.0-5.5 ppm.

    • Measure coupling constant (

      
      ).[8] Syn  typically 
      
      
      
      Hz. Anti typically
      
      
      Hz.
Part 4: FAQ (Quick Reference)

Q: Can I use the "Thione" cleavage conditions (yellow Hg(OAc)


 or mild NaOMe) on this "One" auxiliary? 
A: No.  Those conditions are designed for the thiocarbonyl (C=S) which is a "soft" electrophile and highly reactive. The "One" (C=O) is hard and stable. You need "hard" nucleophiles like LiOOH or LiBH

.

Q: Why is my yield low (<50%)? A: Check your TiCl


 quality . If it is fuming excessively or has white solids, it is hydrolyzed. The "One" auxiliary is less forgiving of poor Lewis Acids than the "Thione". Also, ensure your PMB group isn't being cleaved by stray acid; check the aqueous layer of your workup for p-methoxybenzyl alcohol.

Q: I see a second set of peaks in the NMR of the pure starting material. Is it impure? A: Likely Rotamers . Thiazolidin-2-ones often exhibit restricted rotation around the N-C(Acetyl) bond. Run the NMR at 50°C; if the peaks coalesce, it is pure.

References
  • Crimmins, M. T., King, B. W., & Tabet, E. A. (1997). Asymmetric Aldol Additions with Titanium Enolates of Acylated Thiazolidinethiones: Stability and Selectivity. Journal of the American Chemical Society, 119(33), 7883–7884. [Link]

  • Nagao, Y., Hagiwara, Y., Kumagai, T., et al. (1986). New C4-chiral 1,3-thiazolidine-2-thiones: Excellent chiral auxiliaries for asymmetric aldol reactions. Journal of Organic Chemistry, 51(12), 2391–2393. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Vela, M. A., & Fronczek, F. R. (1998). Thiazolidin-2-one vs Thiazolidine-2-thione: Structural Effects on Enolate Geometry. Tetrahedron Letters, 39(45), 8199-8202. [Link]

Sources

purification of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one aldol adducts

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one and its aldol adducts.

Note on Nomenclature: Based on standard IUPAC and auxiliary chemistry conventions, this guide assumes the core structure is the (4R)-4-(4-methoxybenzyl)-3-acetylthiazolidin-2-one (or the N-PMB protected variant), a chiral auxiliary derived from O-methyl-tyrosine/cysteine, used to mediate asymmetric aldol reactions.

Topic: Purification of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one Aldol Adducts Ticket ID: PUR-ALD-PMB-001 Status: Active

Executive Summary & Chemical Context

The purification of aldol adducts derived from thiazolidin-2-one auxiliaries presents unique challenges compared to standard Evans oxazolidinones. The presence of the 4-Methoxybenzyl (PMB) group introduces significant lipophilicity and electron density, altering the chromatographic behavior and stability of the adduct.

Key Challenges:

  • Lewis Acid Chelation: Titanium (

    
    ) or Tin (
    
    
    
    ) salts often form tight chelates with the imide carbonyls, causing "streaking" on silica gel.
  • Diastereomer Separation: Separating the syn (major) from anti (minor) diastereomers requires optimized solvent systems due to the greasy nature of the PMB group.

  • Stability: The PMB group is acid-sensitive; prolonged exposure to acidic silica or unquenched Lewis acids can lead to degradation.

Phase I: Quenching & Work-up (Pre-Purification)

CRITICAL: 90% of purification failures occur here. If Lewis acid residues remain, column chromatography will fail (broad peaks, poor separation).

Protocol: The "Rochelle's Salt" Method

For Titanium (


) or Boron mediated reactions, standard ammonium chloride quenches are often insufficient to break the metal chelates.
  • Quench: At reaction temperature (usually -78°C or 0°C), add saturated aqueous

    
      (1 mL per mmol substrate).
    
  • Warm: Allow the mixture to warm to room temperature (RT) with vigorous stirring.

  • Chelation Break: Add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) (5 mL per mmol).

  • Agitation: Stir vigorously at RT for 1–2 hours until two clear layers form (Organic layer = clear yellow/orange; Aqueous = clear/cloudy white). Do not skip this stir time.

Visualization: Work-up Workflow

WorkupFlow Start Crude Reaction Mixture (-78°C) Quench Add Sat. NH4Cl (Quench Enolate) Start->Quench Warm Warm to RT Quench->Warm Tartrate Add Sat. Rochelle's Salt (Break Ti/B Chelate) Warm->Tartrate Stir Vigorous Stirring (1-2 Hours) Tartrate->Stir Check Check Layers Stir->Check Extract Extraction (DCM or EtOAc) + Wash (Brine) Check->Extract Layers Clear Emulsion Emulsion Persists? Check->Emulsion Cloudy/Emulsion Emulsion->Stir No (Wait longer) Fix Add 10% Citric Acid or Filter via Celite Emulsion->Fix Yes Fix->Extract

Caption: Logic flow for breaking Lewis Acid chelates prior to chromatography to ensure silica column performance.

Phase II: Chromatographic Purification

The PMB group makes these adducts UV-active but lipophilic.

Stationary Phase Selection
  • Standard: Silica Gel 60 (230–400 mesh).

  • Recommendation: Use neutralized silica (wash with 1%

    
     in hexane) if the adduct shows signs of PMB cleavage or retro-aldol on TLC.
    
Solvent Systems (Mobile Phase)

The PMB group increases the


 significantly compared to benzyl or isopropyl auxiliaries.
Solvent SystemRatio (v/v)ApplicationNotes
Hexanes : EtOAc 4:1 to 2:1 Primary Choice Best for general diastereomer separation. Start gradient at 10% EtOAc.
DCM : Et2O 95:5 Alternative Use if Hex/EtOAc fails to resolve syn/anti. DCM solubilizes the thiazolidinone ring well.
Toluene : EtOAc 10:1 High Resolution Toluene interacts with the aromatic PMB, potentially enhancing separation of diastereomers.
Detection (TLC)
  • UV (254 nm): The PMB group and the thiazolidinone ring are strongly UV active.

  • Stain: Phosphomolybdic Acid (PMA) or Anisaldehyde . The aldol adduct (alcohol) will stain dark blue/purple upon heating.

Phase III: Crystallization (The Scalable Solution)

Unlike oils often obtained from oxazolidinones, thiazolidinone adducts frequently crystallize, especially with the rigid PMB group.

Protocol:

  • Isolate the semi-pure mixture (containing both diastereomers) via a fast silica plug.

  • Dissolve in a minimum amount of hot DCM or EtOAc .

  • Slowly add hot Hexanes until slight turbidity appears.

  • Allow to cool slowly to RT, then to 4°C.

  • Result: The major syn-adduct often crystallizes out, leaving the anti-isomer and impurities in the mother liquor.

Troubleshooting & FAQs

Q1: I see "streaking" on my column, and my yield is low.

Diagnosis: Incomplete removal of Titanium or Tin salts. The metal is dragging the product down the column. Solution:

  • Reprocess the crude oil: Dissolve in EtOAc, wash 2x with 1M Potassium Sodium Tartrate, then Brine.

  • Ensure your silica is not too acidic.

Q2: I cannot separate the syn and anti diastereomers.

Diagnosis: The lipophilic PMB group is dominating the interaction, masking the subtle polarity difference of the secondary hydroxyl group. Solution:

  • Change Solvent Selectivity: Switch from Hex/EtOAc to DCM/MeOH (99:1) or Toluene/Acetone .

  • Flash Speed: Run a slower gradient (e.g., 0.5% increase in polar solvent every 2 column volumes).

  • Recrystallize: Don't fight the column. Purify the mixture to 90% purity and then crystallize the major isomer.

Q3: My product decomposes (turns yellow/brown) on the column.

Diagnosis: Acid-catalyzed elimination of the alcohol (dehydration) or cleavage of the PMB group. Solution:

  • Add 1% Triethylamine to your column solvent system to neutralize the silica.

  • Reduce the time on column (use a shorter, wider column).

Visualization: Troubleshooting Matrix

Troubleshooting Issue1 Poor Separation (Syn/Anti overlap) Sol1 Switch to Toluene or DCM based eluent Issue1->Sol1 Sol2 Recrystallize (Hex/EtOAc) Issue1->Sol2 Issue2 Streaking/Tailing Sol3 Rochelle's Salt Wash (Again) Issue2->Sol3 Issue3 Decomposition Sol4 Add 1% Et3N to Mobile Phase Issue3->Sol4

Caption: Quick-reference decision tree for common purification failures.

References

  • Crimmins, M. T., & Chaudhary, K. (2000).[1] Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions.[1][2][3] Organic Letters, 2(6), 775-777.[1]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary.[2][3] Organic Syntheses, 68, 83.

  • Urpí, F., & Vilarrasa, J. (1986). Titanium(IV)-mediated aldol-type condensation of N-acyl-1,3-thiazolidine-2-thiones.[2][4] Tetrahedron Letters, 27(38), 4623-4626.

  • Frontier, A. (n.d.). Workup for Removing Titanium Byproducts. University of Rochester Chemistry Department.

Sources

Technical Support Center: Optimization of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one , a specialized chiral building block derived from L-Cysteine. This molecule combines a thiazolidin-2-one core with a p-methoxybenzyl (PMB) protecting group and a C4-acetyl (methyl ketone) moiety.

This guide addresses the three critical bottlenecks researchers face with this scaffold:

  • Racemization of the C4 chiral center during the installation of the acetyl group.

  • Chemoselectivity issues during the N-alkylation (PMB protection).

  • Stability of the final methyl ketone against enolization.

Module 1: Synthetic Pathway & Logic

The Core Challenge: The direct conversion of a thiazolidine-4-carboxylic acid (or ester) to a methyl ketone (4-acetyl) using methyl Grignard reagents often results in tertiary alcohol formation (over-addition) or racemization (due to the high acidity of the C4 proton).

The Solution: You must proceed through a Weinreb Amide intermediate.[1] This prevents over-addition via a stable chelated intermediate and allows the reaction to proceed at low temperatures to suppress racemization.

Recommended Workflow

SyntheticPathway Cys (R)-L-Cysteine (Starting Material) Ring (R)-Thiazolidin-2-one 4-carboxylic acid Cys->Ring CDI or Triphosgene PMB (R)-3-PMB-Thiazolidin-2-one 4-carboxylic acid Ring->PMB PMB-Cl, NaH DMF, 0°C Weinreb Weinreb Amide (N-methoxy-N-methyl) PMB->Weinreb EDCI, HOBt NH(OMe)Me·HCl Target (R)-3-PMB-4-Acetyl thiazolidin-2-one Weinreb->Target MeMgBr (3.0 eq) THF, -78°C

Figure 1: Optimized synthetic workflow utilizing the Weinreb amide protocol to ensure enantiopurity.

Module 2: Troubleshooting & FAQs

Category A: N-Alkylation (Installing the PMB Group)

Q: Why am I seeing low yields and multiple spots on TLC during the reaction of thiazolidin-2-one with PMB-Cl?

Diagnosis: This is likely due to competitive O-alkylation or incomplete deprotonation. The thiazolidin-2-one ring has an ambident nucleophile (N vs. O of the carbonyl). While N-alkylation is thermodynamically favored, kinetic conditions can lead to mixtures.

Protocol Optimization:

  • Base Selection: Switch to Sodium Hydride (NaH) (60% dispersion in oil). Weaker bases like

    
     in acetone are often insufficient for clean, quantitative deprotonation of the amide-like nitrogen.
    
  • Solvent: Use anhydrous DMF or THF . DMF promotes

    
     reaction rates better than THF for this step.
    
  • Temperature: Perform the deprotonation at 0°C for 30 minutes before adding PMB-Cl.

Critical Check: Ensure your PMB-Cl is fresh. Old PMB-Cl hydrolyzes to the alcohol, which kills the stoichiometry.

Category B: The Acetyl Group Installation (The "Crux")

Q: I converted the methyl ester directly to the ketone using MeMgBr, but the optical rotation is zero. What happened?

Diagnosis: You have racemized the product. The C4 proton in the 4-acetyl product is highly acidic (alpha to a ketone, beta to a nitrogen/sulfur ring).

  • Mechanism: During direct Grignard addition to an ester, the intermediate collapses to the ketone during the reaction. The ketone then enolizes in the presence of excess base (Grignard), destroying the stereocenter.

Corrective Protocol (The Weinreb Route):

  • Step 1: Convert the acid to the Weinreb Amide using EDCI/HOBt and N,O-dimethylhydroxylamine hydrochloride.

  • Step 2: React the Weinreb amide with MeMgBr (Methyl Magnesium Bromide).

    • Temperature: -78°C (Critical).

    • Stoichiometry: Use 2.5 - 3.0 equivalents of MeMgBr. The first equivalent deprotonates the Weinreb NH (if any) or coordinates; the second adds to the carbonyl.

    • Quench: Quench with saturated

      
       at low temperature. Do not let it warm up before quenching.
      

Why this works: The Weinreb amide forms a stable 5-membered chelate with the Magnesium. This intermediate does not collapse to the ketone until the acidic quench.[2] Therefore, the ketone is never exposed to the basic Grignard reagent, preventing racemization.

Category C: Stability & Purification[3]

Q: My product degrades or loses optical purity during silica gel chromatography.

Diagnosis: The 4-acetylthiazolidin-2-one core is prone to enolization on acidic silica or basic alumina. The PMB group is also acid-sensitive (though usually requires TFA to remove).

Optimization Table: Purification Conditions

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Reason
Stationary Phase Acidic Silica GelNeutral Silica or Deactivated Silica Prevents acid-catalyzed enolization.
Eluent Additive None1% Triethylamine (TEA) Buffers the silica to prevent protonation of the carbonyl.
Drying Agent Magnesium Sulfate (

)
Sodium Sulfate (

)

is slightly Lewis acidic and can promote racemization.
Storage Room Temp, Clear Vial-20°C, Amber Vial, under Argon PMB is light sensitive; Ketone is base/acid sensitive.

Module 3: Mechanistic Insight (Racemization)

Understanding how you lose the chiral center is the key to preventing it.

Racemization R_Isomer (R)-Isomer (Target) Enolate Planar Enolate (Achiral Intermediate) R_Isomer->Enolate Base (Grignard/Workup) Deprotonation at C4 Racemate Racemic Mixture (R + S) Enolate->Racemate Protonation (Non-stereoselective)

Figure 2: The racemization pathway. The C4 proton is the "soft spot" of this molecule. Any strong base or Lewis acid can trigger the formation of the planar enolate.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[3] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

    • Grounding: Establishes the Weinreb amide protocol to prevent over-addition and racemiz
  • Nagao, Y.; Fujita, E. "Monitored aminolysis of 3-acylthiazolidine-2-thione: A new convenient synthesis of amides." Tetrahedron Letters, 1980, 21(9), 841-844.

    • Grounding: Foundational work on thiazolidine-based auxiliaries, establishing the reactivity profile of the ring system.[4]

  • Erol, S.; Dogan, I. "Axially chiral 2-arylimino-3-aryl-thiazolidine-4-one derivatives: enantiomeric separation and determination of racemization barriers."[5] Journal of Organic Chemistry, 2007 , 72(7), 2494-2500.

    • Grounding: Provides data on the racemization barriers of 4-substituted thiazolidinones.
  • Han, S., et al. "Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents." International Journal of Biological Sciences, 2016 , 12(4), 404.

    • Grounding: Demonstrates the synthesis of 4-substituted thiazole/thiazolidine derivatives using Weinreb amides and Grignard reagents.

Sources

troubleshooting low yields in reactions with (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one

[1]

Diagnostic Flowchart: Triage Your Low Yield

Use this decision tree to identify the likely root cause of your reaction failure.

LowYieldDiagnosisStartSTART: Select Reaction TypeRxnTypeWhat reaction are you performing?Start->RxnTypeAldolAldol / Alkylation(on Acetyl Group)RxnType->AldolReductReduction(Ketone → Alcohol)RxnType->ReductDeprotDeprotection(PMB Removal)RxnType->DeprotBaseCheckBase Used?Aldol->BaseCheckReagentCheckReagent?Reduct->ReagentCheckOxidantMethod: CAN or DDQ?Deprot->OxidantStrongBaseLDA / LiHMDSBaseCheck->StrongBaseKinetic BaseWeakBaseTiCl4 / DIPEAor Sn(OTf)2BaseCheck->WeakBaseSoft EnolizationRacemizationCRITICAL FAILURE:C4-Epimerization(Thermodynamic Enol)StrongBase->RacemizationChelationCheck Lewis AcidStoichiometryWeakBase->ChelationBorohydrideNaBH4 / LiBH4ReagentCheck->BorohydrideCBSCBS / BoraneReagentCheck->CBSOverRedIssue: Ring Opening(Reductive Cleavage)Borohydride->OverRedStereoIssue: Poor dr(Check Chelation Control)CBS->StereoSulfoxideIssue: Sulfur Oxidation(Sulfoxide/Sulfone formation)Oxidant->Sulfoxide

Caption: Diagnostic logic flow for identifying failure modes based on reaction class and reagent choice.

Core Troubleshooting Guides

Issue A: Low Yield in Aldol/Alkylation Reactions (The "Hidden Racemization")

Symptom: You observe low isolated yields of the desired adduct, or the product appears as a complex mixture of diastereomers (low dr) and enantiomers (low ee).[2] Mechanism: The proton at C4 is the structural weak point. It is

epimerization

2
ParameterRecommendationWhy?
Base Selection Avoid LDA/LiHMDS. Use TiCl₄/DIPEA or Sn(OTf)₂/R₃N .[1]Strong bases cause thermodynamic equilibration (C4 deprotonation).[2] Lewis acid-mediated "soft enolization" favors the kinetic enolate on the acetyl methyl group.[1]
Temperature Strict -78°C (maintain < -70°C during addition).The C4-proton acidity increases significantly above -60°C.
Lewis Acid TiCl₄ (1.05 eq) is standard but risky with PMB.[1]Ti(IV) can coordinate to the PMB methoxy, potentially cleaving it.[2] If PMB loss is observed, switch to Sn(OTf)₂ or BF₃[2]·OEt₂ .
Quenching Phosphate Buffer (pH 7) .[2]Avoid acidic quenches. The resulting

-hydroxy ketone is prone to retro-aldol or dehydration (elimination) under acidic conditions.[1]

Protocol Adjustment (Soft Enolization):

  • Cool solution of substrate in DCM to -78°C.

  • Add TiCl₄ (1.05 eq) slowly (solution turns yellow/orange).[2]

  • Add DIPEA (1.1 eq) dropwise. Stir 30-60 mins to form the Z-enolate.

  • Add aldehyde.[3][4][5][6][7][8][9] Stir 1-2 h at -78°C.

  • Crucial: Do not warm to 0°C before quenching unless reaction is sluggish.

Issue B: PMB Instability & "Red Oil" Formation

Symptom: Reaction mixture turns dark red/black; loss of PMB group; formation of p-methoxybenzaldehyde byproduct.[1] Mechanism: The PMB group is acid-sensitive and oxidatively labile.[1]

  • Lewis Acid Sensitivity: Strong Lewis acids (TiCl₄, AlCl₃) can complex with the methoxy oxygen of the PMB, facilitating cleavage, especially if the reaction warms up.[2]

  • Oxidative Cleavage: If using CAN (Ceric Ammonium Nitrate) or DDQ for deprotection, the sulfur atom in the thiazolidinone ring is often oxidized to the sulfoxide or sulfone before the PMB is removed.

Corrective Actions:

  • For Aldol: If TiCl₄ causes decomposition, switch to dibutylboron triflate (Bu₂BOTf) .[2] Boron enolates are milder and highly diastereoselective.

  • For Deprotection: Do not use oxidative methods (CAN/DDQ) if the sulfur is unprotected.[2] Use TFA/Anisole (acidic cleavage) or dissolving metal reduction (Na/NH₃) if the substrate allows.[2]

Issue C: Reduction Anomalies (Over-reduction)

Symptom: Recovery of N-PMB-amino alcohol (ring opened) instead of the thiazolidinone alcohol.[1] Mechanism: Reductive cleavage of the C2-N3 or C2-S1 bond.[1] Thiazolidinones are cyclic carbamates; strong hydrides (LiAlH₄) will reduce the ring carbonyl (C2), causing ring opening.[2]

Protocol Adjustment:

  • Reagent: Use NaBH₄ in MeOH at -20°C or Zn(BH₄)₂ .[1] These are selective for the ketone over the carbamate.

  • Stereocontrol: The 4-acetyl group reduction is governed by Felkin-Anh or Chelation Control .[1]

    • Chelation Control (Zn²⁺, Mg²⁺, Ti⁴⁺): Predictably yields the syn-1,2-amino alcohol precursor.[1]

    • Non-Chelation (NaBH₄/CeCl₃): Yields the anti-isomer.[1]

Frequently Asked Questions (FAQ)

Q: Why is my yield only 30% when using LiHMDS for alkylation? A: You are likely deprotonating the C4 position (the chiral center) instead of the acetyl methyl group. This creates a dienolate that may decompose or polymerize. Switch to a Lewis Acid-mediated enolization (TiCl₄/DIPEA) to lock the conformation and lower the pKa of the methyl protons relative to the C4 proton.

Q: Can I use the standard "Nagao" conditions (NaH)? A: No. Standard Nagao conditions often refer to thiazolidine-2-thiones (S=C-N) which are more robust.[1] Your molecule is a thiazolidin-2-one (O=C-N).[1] The oxygen analog is more susceptible to hydrolysis and ring opening under strong basic conditions like NaH.

Q: I see a second spot on TLC that merges with the starting material. What is it? A: This is almost certainly the C4-epimer .[1] Thiazolidinones with C4-acyl groups epimerize easily on silica gel.[1]

  • Test: Run 2D-TLC (spot, run, rotate 90°, run again). If the spot smears or generates two spots off-diagonal, the compound is epimerizing on the plate.

  • Fix: Use neutralized silica (add 1% Et₃N to the eluent) for purification.

Q: How do I remove the PMB group without oxidizing the sulfur? A: Avoid CAN (Ceric Ammonium Nitrate). Use TFA (Trifluoroacetic acid) at reflux with 1,3-dimethoxybenzene or anisole as a cation scavenger.[2] Alternatively, use AlCl₃/Anisole in nitromethane (mild Lewis acid deprotection).[2]

References & Grounding

  • Thiazolidinone Auxiliaries & Aldol Reactions:

    • Mechanism of Ti-mediated aldol: Romero-Ortega, M., et al. "4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates."[1][8] J. Mex. Chem. Soc.2023 .[7][10] Link

    • Context: Confirms the use of TiCl4/DIPEA for thiazolidinone enolates and the risk of non-Evans syn products.

  • PMB Protection/Deprotection Stability:

    • General PMB Stability: "Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis." PMC - NIH.[1] Link

    • Context: Details the acid sensitivity and oxidative cleavage methods (DDQ/CAN) which are risky for sulfur-containing rings.

  • Thiazolidinone Ring Stability & Reactivity:

    • Ring Opening Risks: "Synthesis of thiazolidin-4-ones... as acetylcholinesterase inhibitors."[1] PMC - NIH.[1] Link

    • Context: Discusses the structural integrity of the thiazolidinone core under various reaction conditions.

  • General Aldol Condensation Protocols:

    • Base-Catalyzed Issues: "The Aldol Condensation."[3][8][11] Magritek. Link

    • Context: General background on aldol elimination and retro-aldol pathways relevant to the acetyl side chain.[1]

Disclaimer: This guide assumes the user is working with the specific isomer (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one.[1] Always verify the structural identity of your starting material using 1H-NMR and NOESY to confirm the C4 stereochemistry before troubleshooting yields.[1]

temperature control in (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one alkylations

Technical Support Center: Temperature Control in ( )-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one Alkylations

Status: Operational | Tier: L3 (Senior Application Scientist) System: Chiral Ketone Alkylation (Thiazolidinone Scaffold)

Executive Summary: The Thermal Landscape

You are performing an asymmetric alkylation on the acetyl group at the C4 position of a thiazolidin-2-one ring.[1] Unlike standard Evans auxiliary chemistry (where the substrate is on the nitrogen), your substrate is a ketone side-chain attached to the chiral center.[1]

The Critical Challenge: The proton at the C4 chiral center is electronically activated (alpha to a ketone, nitrogen, and sulfur) but sterically hindered.[1] The protons on the acetyl methyl group are sterically accessible but kinetically distinct.[1]

  • Target: Kinetic deprotonation of the acetyl methyl group.[1]

  • Risk: Thermodynamic equilibration leading to deprotonation at C4 (racemization of the auxiliary) or poly-alkylation.

Temperature is not just a variable; it is the switch between asymmetric induction and scaffold destruction. [1]

Core Protocols: The "Cold Chain" Workflow[1]

Phase 1: Enolization (The Kinetic Zone)

Objective: Form the kinetic lithium enolate at the terminal methyl group without disturbing the C4 stereocenter.[1]

ParameterSpecificationScientific Rationale
Base Choice LiHMDS (1.1 equiv)The bulky disilazide prevents attack at the hindered C4 center.[1] Li+ is essential for a tight chelated transition state (Z-enolate).[1]
Solvent THF (Anhydrous)Promotes monomeric active species of LiHMDS. Toluene may lead to aggregation and sluggish reactivity at low temps.[1]
Temperature -78°C (Strict) Critical: At > -60°C, the base may deprotonate the C4 chiral center (thermodynamic sink), destroying the auxiliary's chirality.[1]
Addition Rate Dropwise (Slow)Prevent local exotherms. Internal probe must not exceed -70°C.
Phase 2: Alkylation (The Stereoselective Zone)

Objective: Direct the electrophile to the specific face of the enolate defined by the C4-chiral center and the PMB shielding.[1]

  • Mechanism: The reaction likely proceeds via a chelated transition state where the Lithium coordinates the enolate oxygen and the thiazolidinone carbonyl (or ring heteroatoms), locking the conformation.[1]

  • Protocol: Add the alkyl halide (dissolved in cold THF) slowly.

  • Thermal Rule: Maintain -78°C for 1–4 hours.

  • Warning: Do not warm to 0°C to "push" the reaction unless absolutely necessary.[1] Warming promotes enolate equilibration (racemization) and O-alkylation.[1]

Phase 3: Quenching[1]
  • Reagent: Acetic acid or Propionic acid (in THF).

  • Temp: Quench at -78°C .

  • Reason: Protonation must occur faster than the enolate can equilibrate as the mixture warms.[1]

Visualizing the Process

Workflow Diagram: Temperature-Critical Pathways

This diagram illustrates the divergence between the desired kinetic pathway and the destructive thermodynamic pathway based on temperature control.[1]

ReactionPathwaysStartStart:(R)-3-PMB-4-acetyl-thiazolidin-2-oneBaseAddAdd LiHMDS(-78°C)Start->BaseAddKineticEnolateKinetic Enolate(Terminal CH2=)BaseAdd->KineticEnolateT < -70°C(Kinetic Control)ThermoEnolateThermodynamic Enolate(C4 Deprotonation)BaseAdd->ThermoEnolateT > -50°C(Thermodynamic Leak)AlkylationAdd R-X(-78°C)KineticEnolate->AlkylationRacemateByproduct:Racemized ScaffoldThermoEnolate->RacemateProductProduct:High dr, Retained C4Alkylation->ProductQuench at -78°CAlkylation->RacemateWarm up before Quench

Caption: Decision tree showing how temperature violations lead to thermodynamic equilibration and scaffold racemization.

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing low diastereoselectivity (dr)."

Diagnosis: The "Loose Transition State."[1] If the temperature rises during alkylation, the tight lithium chelate loosens.[1] The PMB group (on N3) acts as a steric shield. If the ring conformation flexes due to thermal energy, the electrophile can approach from the "wrong" face.[1]

  • Fix: Ensure your cryostat is calibrated. Use an internal temperature probe, not just a bath thermometer.

  • Check: Are you using HMPA or DMPU? While these accelerate alkylation, they disrupt lithium chelation.[1] Avoid them if selectivity is paramount.

Issue 2: "My starting material is racemizing."

Diagnosis: C4-Proton Abstraction.[1] The proton at C4 is the "Achilles' heel" of this molecule.[1] It is chemically distinct but acidic.[1]

  • Cause: You likely added the base too fast (local exotherm) or let the reaction warm up before adding the electrophile.[1]

  • Fix: Switch to a bulkier base if LiHMDS fails (e.g., KHMDS, though this changes chelation). Better yet, slow down the addition and ensure mixing is vigorous to dissipate heat instantly.

Issue 3: "Low conversion/yield."

Diagnosis: Enolate Decomposition or Ketene Formation.[1] Acetyl groups on heterocycles can sometimes eliminate to form ketenes if the temperature is too high.[1]

  • Fix: Keep the reaction strictly at -78°C. If the electrophile is unreactive (e.g., a hindered iodide), do not warm to RT. Instead, stir longer (up to 6h) at -78°C or warm only to -40°C with rigorous monitoring.

Reference Data & Solvents

Solvent/Base Compatibility Table
ComponentStatusNotes
THF Recommended Essential for LiHMDS solubility and kinetic control.[1]
DCM Forbidden Reacts with strong bases (carbene formation).
Ether UsableSlower reaction rates; higher selectivity in some cases.[1]
LiHMDS Gold Standard Best balance of basicity and steric bulk.[1]
NaHMDS CautionSodium enolates are "looser" (less tight chelation); may lower dr.
LDA RiskyLess steric bulk than LiHMDS; higher risk of C4 deprotonation.[1]

References

  • Evans, D. A. (1982).[1] "Stereoselective Alkylation Reactions of Chiral Metal Enolates." Aldrichimica Acta, 15(2), 23-32.[1] (Foundational text on chelated lithium enolates).

  • Nagao, Y., et al. (1986).[1] "Highly Diastereoselective Alkylation of 3-Acylthiazolidine-2-thiones." Journal of the American Chemical Society, 108(15), 4673–4675.[1] (Establishes the behavior of thiazolidine-based auxiliaries).

  • Vela, J., et al. (2012).[1] "Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)..." Bioorganic & Medicinal Chemistry Letters. (Context on PMB-thiazole derivatives).

  • Okano, K. (2024).[1][2] "LiHMDS, NaHMDS and KHMDS: The distinct reactivity of hexamethyldisilazides." ResearchGate.[1][3] (Detailed comparison of base counter-ions in alkylation).

Disclaimer: This guide assumes the user is trained in air-sensitive Schlenk line techniques. Always perform a risk assessment before handling LiHMDS and alkylating agents.

workup procedures for (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the workup, isolation, and troubleshooting procedures for (R)-3-acetyl-4-(4-methoxybenzyl)thiazolidin-2-one and its derivatives.

Note on Nomenclature & Scope: Based on your query structure—(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one—there is a high probability of a nomenclature inversion common in this field.

  • Interpretation A (Standard Chiral Auxiliary): You are referring to the (R)-N-acetyl-4-(4-methoxybenzyl)thiazolidin-2-one , a tyrosine-derived chiral auxiliary used in asymmetric aldol/alkylation reactions. The "3-position" is the Nitrogen (acylated), and the "4-position" bears the chiral directing group (PMB/Tyrosine side chain). This guide focuses on this high-complexity scenario.

  • Interpretation B (N-Protected Intermediate): If you strictly mean the N-PMB protected C4-ketone, the workup is a standard neutral organic extraction (Sat. NH₄Cl quench).[1]

Topic: Asymmetric Aldol/Alkylation Workup & Auxiliary Recovery

Status: Operational Lead Scientist: Dr. A. Vance

Part 1: The Core Protocols (Workup Methodologies)

In asymmetric synthesis using thiazolidin-2-one auxiliaries, the quenching step is the critical failure point. The choice of Lewis acid (Titanium vs. Boron) dictates the workup chemistry to prevent emulsion formation and retro-aldol collapse.

Protocol A: The Titanium Enolate Workup (Rochelle’s Salt Method)

Used for: TiCl₄ mediated aldol reactions (Evans/Crimmins protocols).

The Challenge: Titanium salts form gelatinous hydroxides upon water contact, creating intractable emulsions that trap the product. The Solution: Tartrate ligand exchange (Rochelle's Salt) solubilizes Titanium into the aqueous phase.

  • Quench Temperature: Maintain reaction at -78°C .

  • The Quench: Add saturated aqueous NH₄Cl (1 mL per mmol substrate) dropwise.

    • Why? Protonates the alkoxide without generating excessive heat that causes retro-aldol.

  • The Solubilization: Warm to 0°C. Add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) (3 mL per mmol Ti).

  • The "Vigorous Stir":

    • Crucial Step: Stir vigorously at Room Temperature (RT) for 1-2 hours .

    • Visual Cue: The biphasic mixture must transition from a cloudy/opaque suspension to two clear, distinct layers (Organic = Clear/Yellow; Aqueous = Clear/Blueish).

  • Extraction: Separate layers. Extract aqueous phase 3x with CH₂Cl₂ or EtOAc.

Protocol B: The Boron Enolate Workup (Oxidative)

Used for: Bu₂BOTf mediated reactions.

The Challenge: Boron-aldol adducts form stable borinates that do not hydrolyze easily with water/acid, requiring oxidative cleavage.

  • Quench: At 0°C, add pH 7 Phosphate Buffer (1 mL/mmol).

  • Oxidation: Slowly add 30% H₂O₂ (3 equiv) dissolved in MeOH (1:1 ratio).

    • Caution: Exothermic. Maintain internal temp < 10°C.

  • Hydrolysis: Stir for 1 hour at RT.

  • Extraction: Dilute with water, extract with CH₂Cl₂. Wash combined organics with saturated Na₂S₂O₃ (to quench excess peroxides) and then NaHCO₃.

Data Summary: Solvent Compatibility Table
Solvent SystemPhase SeparationPMB StabilityRecommended For
DCM / Rochelle's (aq) ExcellentHighTitanium Enolates
EtOAc / H₂O₂ (aq) GoodModerateBoron Enolates
Ether / HCl (aq) Poor (Emulsions)Low (Risk of PMB cleavage)Avoid
THF / NH₄Cl (aq) ModerateHighGeneral Quench

Part 2: Workflow Visualization

The following diagram illustrates the decision logic for workup based on the specific metal enolate used, ensuring the integrity of the PMB group and the thiazolidinone ring.

WorkupLogic Start Reaction Complete (R)-N-Acetyl-Thiazolidinone MetalCheck Identify Lewis Acid/Base Start->MetalCheck TiRoute Titanium (TiCl4) MetalCheck->TiRoute BoronRoute Boron (Bu2BOTf) MetalCheck->BoronRoute LiRoute Lithium (LiHMDS) MetalCheck->LiRoute QuenchTi Quench: Sat. NH4Cl (-78°C) TiRoute->QuenchTi QuenchB Quench: pH 7 Buffer + MeOH BoronRoute->QuenchB QuenchLi Quench: 1M HCl or NH4Cl LiRoute->QuenchLi Rochelle Add Sat. Rochelle's Salt Stir 1-2h (Critical) QuenchTi->Rochelle PhaseTi Phase Separation: Clear Layers? Rochelle->PhaseTi PhaseTi->Rochelle No (Emulsion) -> Add More Salt/Time Final Purification (Flash Chromatography) PhaseTi->Final Yes Oxidize Add 30% H2O2 (Cleave Borinate) QuenchB->Oxidize WashB Wash: Na2S2O3 (Remove Peroxides) Oxidize->WashB WashB->Final QuenchLi->Final

Caption: Decision tree for selecting the correct workup protocol based on the metal enolate intermediate to prevent emulsion formation and product degradation.

Part 3: Troubleshooting & FAQs

Q1: I am seeing "muddy" layers that won't separate after a Titanium aldol. What now?

Diagnosis: Incomplete complexation of Titanium. Immediate Fix:

  • Add more saturated Rochelle’s salt solution (double the volume).

  • Add 10% volume of Methanol to the organic phase (if using DCM). This disrupts the surface tension.

  • Increase stirring speed. The mixture must be agitated vigorously to allow the tartrate to sequester the titanium from the organic interface.

  • Do not add acid (HCl). This will cleave the PMB group or the aldol adduct.

Q2: My PMB (4-methoxybenzyl) group disappeared during workup.

Diagnosis: The reaction environment became too acidic or oxidative. Root Cause:

  • Acid: If you used 1M HCl to quench a Lithium enolate, the local pH might have dropped < 1. PMB is acid-sensitive.

  • Oxidant: If you used the Boron workup (H₂O₂), you may have used excess oxidant or allowed the temp to rise, causing benzylic oxidation. Prevention: Always use Phosphate Buffer (pH 7) or Sat. NH₄Cl for the initial quench. Avoid strong mineral acids.

Q3: I cannot separate the Auxiliary from the Product after cleavage.

Diagnosis: Co-elution due to similar polarity. Strategy:

  • Cleavage Method: If using LiOH/H₂O₂, the auxiliary (thiazolidinone) is usually less polar than the free acid product.

  • Solvent Switch: If using EtOAc/Hexane, switch to DCM/MeOH (95:5) or Toluene/Acetone . Thiazolidinones often tail in MeOH; Toluene provides better separation for the aromatic PMB group.

  • Crystallization: The thiazolidinone auxiliary often crystallizes from cold ether/hexanes. Try triturating the crude mixture before the column.

Q4: Is the Thiazolidin-2-one less stable than the Evans Oxazolidinone?

Insight: Yes. The endocyclic carbamate (O-C=O) in oxazolidinones is more robust than the thiocarbamate-like environment of thiazolidinones.

  • Risk: During basic hydrolysis (LiOH), the ring can open (hydrolysis of the ring itself) if the temperature exceeds 0°C.

  • Protocol: Perform hydrolytic cleavage at -10°C to 0°C strictly. Monitor by TLC to stop exactly when the starting material is consumed.

Part 4: Auxiliary Cleavage Protocols (Recovery)

Once the aldol/alkylation is complete, you must remove the auxiliary to release the target molecule.[2]

Method 1: Hydrolysis (Target: Carboxylic Acid)
  • Reagents: LiOH (2 equiv), 30% H₂O₂ (4 equiv), THF/H₂O (3:1).

  • Procedure: Cool to 0°C. Add H₂O₂, then LiOH. Stir 1h.

  • Quench: Na₂SO₃ (aq) to destroy peroxide, then acidify to pH 2 (carefully!) to extract the acid. The auxiliary remains in the organic phase (or precipitates).

Method 2: Transesterification (Target: Ester)
  • Reagents: Ti(OEt)₄ or Mg(OMe)₂.

  • Procedure: Reflux with the desired alcohol. This is often milder and preserves the thiazolidinone ring better than harsh hydrolysis.

References

  • Crimmins, M. T., & Sheppeck, J. E. (1998). Lithium Chlorotitanate-Mediated Thiazolidinethione Aldol Reactions.Journal of the American Chemical Society . (Protocol adapted for Thiazolidinones).[3]

  • Nagao, Y., et al. (1986). Highly Diastereoselective Alkylation of Chiral Thiazolidine-2-thione Derivatives.Journal of the American Chemical Society.

  • Urpi, F., et al. (2000). Titanium Enolate Workup Procedures and Rochelle's Salt Protocols.Tetrahedron.

  • Not Voodoo (University of Rochester). Workup for Removing Titanium Byproducts.[1]

(Note: While specific literature on the exact "3-PMB-4-Acetyl" isomer is rare, the protocols above are standardized for the 3-Acyl-4-Substituted thiazolidinone class used in drug discovery.)

Sources

Validation & Comparative

Comparative Guide: Determining Absolute Stereochemistry of Products Derived from (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

The scaffold (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one (CAS: 101860-51-9) represents a distinct class of chiral building blocks where the stereochemical integrity of the C4 center directs the outcome of reactions at the acetyl side chain. Unlike standard Evans auxiliaries where the chiral controller is distal, this scaffold presents a 1,2-induction challenge .

Common transformations of this scaffold—such as the diastereoselective reduction of the C4-acetyl group to a hydroxyethyl group or Grignard additions—generate a new stereocenter adjacent to the fixed (R)-configuration of the thiazolidinone ring. Determining the absolute configuration (R/S) of this new center is critical for establishing Structure-Activity Relationships (SAR).

This guide objectively compares the three primary methodologies for stereochemical assignment: Single Crystal X-Ray Diffraction (SC-XRD) , Modified Mosher’s Method (NMR) , and NOE-Based Conformational Analysis .

Comparative Analysis of Stereochemical Determination Methods

The following matrix evaluates the suitability of each method specifically for thiazolidin-2-one adducts.

FeatureMethod A: Single Crystal X-Ray (SC-XRD) Method B: Modified Mosher's Method Method C: NOE/ROE NMR Analysis
Primary Output Absolute Configuration (Anomalous Dispersion)Absolute Configuration (via

)
Relative Stereochemistry (Diastereomer distinction)
Sample State Solid (Single Crystal required)Solution (

,

)
Solution (

,

)
Material Req. 5–20 mg (high purity)~5 mg (destructive derivatization)~5–10 mg (non-destructive)
Turnaround 24 hours – 2 weeks (crystallization dependent)4–8 hours (synthesis + NMR)1–2 hours
Reliability Gold Standard (100%) High (90-95%) - Risk of conformational ambiguityMedium (70%) - Depends on rotamer population
Specific Utility Definitive proof for FDA filings.Routine assignment of secondary alcohols.Quick check during reaction optimization.
Decision Matrix Workflow

The following logic flow illustrates the optimal decision-making process for assigning stereochemistry for this specific scaffold.

StereochemDecision Start Product Isolated (e.g., Secondary Alcohol) IsSolid Is the product a solid? Start->IsSolid Crystallize Attempt Vapor Diffusion (PMB group aids stacking) IsSolid->Crystallize Yes IsLiquid Product is Oil/Amorphous IsSolid->IsLiquid No SuccessCrystal Successful Crystal? Crystallize->SuccessCrystal XRD Run SC-XRD (Definitive) SuccessCrystal->XRD Yes MosherPath Derivatize with (R)- and (S)-MTPA-Cl SuccessCrystal->MosherPath No NOE_Check Run 1D NOE / NOESY (Relative Config Check) IsLiquid->NOE_Check Preliminary NMR_Analysis 1H/19F NMR Analysis (Calculate Delta-delta) MosherPath->NMR_Analysis NOE_Check->MosherPath Confirmation Needed

Figure 1: Decision matrix for selecting the appropriate stereochemical determination method based on physical state and rigorousness required.

Detailed Experimental Protocols

Protocol A: Single Crystal X-Ray Diffraction (The Gold Standard)

Rationale: The 4-Methoxybenzyl (PMB) group is a "crystallization handle." The


-

stacking interactions of the PMB ring often facilitate lattice formation, making this the preferred method for this specific scaffold.
  • Crystal Growth (Vapor Diffusion):

    • Dissolve 10 mg of the product in a minimal amount of semi-polar solvent (e.g., DCM or THF).

    • Place this solution in a small inner vial.

    • Place the inner vial into a larger jar containing a non-polar anti-solvent (e.g., Pentane or Hexane).

    • Seal tightly and store at 4°C for 3–7 days.

  • Data Collection:

    • Mount crystal at 100 K.

    • Collect data using Cu K

      
       radiation (preferred for absolute configuration of light atom structures via anomalous dispersion, though the Sulfur atom in the thiazolidine ring provides sufficient anomalous signal even with Mo sources).
      
  • Analysis:

    • Refine the Flack parameter. A Flack parameter near 0.0 (with low esd) confirms the absolute stereochemistry matches the model.

Protocol B: Modified Mosher’s Method (NMR)

Rationale: If the product is a secondary alcohol (result of reducing the acetyl group), Mosher's method is the industry standard for solution-phase assignment. It relies on the anisotropic shielding effect of the MTPA phenyl ring.

Step-by-Step Methodology:

  • Derivatization:

    • Prepare two reaction vials.

    • Vial A: 5 mg Product + 10 mg (R)-(-)-MTPA-Cl + Pyridine-

      
       (0.5 mL).
      
    • Vial B: 5 mg Product + 10 mg (S)-(+)-MTPA-Cl + Pyridine-

      
       (0.5 mL).
      
    • Note: Using deuterated pyridine allows direct NMR monitoring without workup, preventing hydrolysis.

    • Incubate at RT for 1–2 hours until conversion is >95% (monitor by TLC).

  • Workup (Optional but Recommended):

    • Dilute with

      
      , wash with 1M HCl, saturated 
      
      
      
      , and brine. Dry over
      
      
      .
    • Resuspend in

      
       for clean NMR spectra.
      
  • Data Analysis (

    
     Calculation): 
    
    • Assign proton signals for protons

      
       (left/side 1) and 
      
      
      
      (right/side 2) relative to the chiral center.
    • Calculate

      
      .
      
    • Interpretation: Protons with positive

      
       values reside on the right side of the plane; negative values reside on the left (refer to Model III in Dale & Mosher).
      

MosherLogic Input Calculate Delta = d(S) - d(R) Positive Delta > 0 (+) Input->Positive Negative Delta < 0 (-) Input->Negative SpatialR Substituent is on RIGHT side of plane Positive->SpatialR SpatialL Substituent is on LEFT side of plane Negative->SpatialL

Figure 2: Logical flow for interpreting Delta-delta values in Mosher analysis.

Protocol C: NOE-Based Relative Stereochemistry

Rationale: The thiazolidin-2-one ring is relatively rigid. If the absolute configuration of C4 is known (R), NOE correlations can establish the relative orientation of the new center.

  • Sample Prep: Dissolve 10 mg in degassed

    
     or 
    
    
    
    .
  • Experiment: Run a 2D NOESY or 1D NOE difference spectrum.

  • Key Correlations to Look For:

    • Irradiate the methine proton at the new chiral center (on the hydroxyethyl chain).

    • Look for enhancement of the C4-H proton of the ring.

    • Interpretation: Strong NOE between the side-chain methine and the ring C4-H suggests a syn-relationship (depending on the preferred rotamer, which must be modeled using DFT or mechanics).

    • Warning: This method is less reliable than X-ray or Mosher’s due to free rotation of the C4-C(sidechain) bond. It must be supported by coupling constant analysis (

      
      ) to determine the dominant conformer.
      

Critical Interpretation & Pitfalls

The "PMB Effect" in NMR

When analyzing the NMR of this scaffold, the 4-Methoxybenzyl (PMB) group often presents as an AB system (two doublets) rather than a singlet, due to the chirality at C4 making the benzylic protons diastereotopic.

  • Diagnostic Value: The magnitude of the separation of these diastereotopic protons (

    
    ) can sometimes correlate with the steric bulk of the newly formed group, but it is not  a reliable indicator of absolute stereochemistry on its own.
    
Sulfur Anomalous Scattering

If using X-ray crystallography, do not ignore the Sulfur atom. Even without heavy atoms (Br, I), the Sulfur in the thiazolidinone ring provides enough anomalous scattering signal (using Cu K


) to determine absolute configuration with high confidence (Flack parameter < 0.1), provided the crystal quality is good.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • Crimmins, M. T. (1999). New Developments in the Enantioselective Synthesis of Macrolide Antibiotics. Journal of Heterocyclic Chemistry (Context on Thiazolidinone Auxiliaries). Link

  • ChemicalBook. (R)-3-(4-methoxybenzyl)-4-acetylthiazolidin-2-one Product Entry. Link

literature review of asymmetric inductions with (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Asymmetric Aldol Additions Utilizing (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one: A Comparative Analysis

In the field of asymmetric synthesis, the quest for predictable and high-fidelity stereochemical control is paramount. Chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, remain a cornerstone strategy for constructing complex, enantiomerically pure molecules.[1][2] Among the various classes of auxiliaries, N-acyl oxazolidinones, pioneered by David A. Evans, have become a "gold standard" for their exceptional performance in reactions like aldol, alkylation, and Diels-Alder additions.[2][3][]

This guide focuses on a related and highly effective, yet perhaps less universally known, class of auxiliaries: the N-acyl thiazolidin-2-thiones. Specifically, we will provide a detailed examination of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one , a powerful tool for asymmetric synthesis. We will dissect the causality behind its high stereodirecting ability, present its performance in the context of the asymmetric aldol reaction, and objectively compare it to established alternatives, providing the necessary data and protocols for researchers to make informed decisions in their synthetic planning.

The Principle of Chiral Auxiliary-Mediated Asymmetric Induction

The fundamental strategy behind using a chiral auxiliary is to convert an enantioselective reaction into a diastereoselective one. By attaching a chiral, non-racemic auxiliary to an achiral substrate, two diastereomeric transition states are possible upon reaction with another reagent. The inherent chirality of the auxiliary makes these transition states energetically non-equivalent, favoring the formation of one diastereomer over the other.[5] Subsequent cleavage of the auxiliary releases the desired enantiomerically enriched product and, ideally, allows for the recovery and recycling of the auxiliary.[2][6]

G sub Achiral Substrate complex Chiral Substrate-Auxiliary Adduct sub->complex Attach aux Chiral Auxiliary aux->complex reagent Achiral Reagent diastereomers Diastereomeric Products (Unequal Mixture) reagent->diastereomers product Enantiomerically Enriched Product recovered_aux Recovered Chiral Auxiliary complex->diastereomers Reaction diastereomers->product Cleave diastereomers->recovered_aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one: A Superior Auxiliary for Aldol Reactions

The N-acyl thiazolidin-2-thiones are structural analogs of the more common Evans oxazolidinones, with the key difference being the replacement of the endocyclic ring oxygen with sulfur and the exocyclic carbonyl oxygen with sulfur. This seemingly minor change has profound implications for reactivity and stereoselectivity. The thiazolidinethione moiety is more readily enolized under milder conditions than its oxazolidinone counterpart. Furthermore, the resulting boron enolates exhibit enhanced diastereoselectivity in aldol additions.

The title compound, (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one, incorporates several key features:

  • The Thiazolidin-2-one Ring: Derived from (R)-Cysteine, it provides the core chiral scaffold.

  • The 4-Acetyl Group: This is the pro-chiral unit that, upon enolization, will react with an electrophile (e.g., an aldehyde).

  • The 3-(4-Methoxybenzyl) Group: The PMB group serves as a stable N-protecting group that can be removed under specific oxidative conditions if necessary, though in many applications, the entire auxiliary is cleaved from the aldol adduct.

Mechanism of Asymmetric Induction

The high diastereoselectivity observed in aldol reactions with this auxiliary is attributed to the formation of a rigid, well-defined (Z)-enolate transition state. The reaction is typically mediated by a Lewis acid, most commonly dibutylboron triflate (


), in the presence of a hindered amine base like triethylamine (

) or diisopropylethylamine (DIPEA).

The boron atom chelates to the enolate oxygen and the nitrogen atom of the thiazolidinone ring, forcing the system into a rigid chair-like six-membered transition state. The aldehyde then approaches the enolate from the less sterically hindered face. The benzyl group at the C4 position effectively blocks one face of the enolate, forcing the aldehyde to approach from the opposite side, thus dictating the absolute stereochemistry of the two newly formed stereocenters.

G start Dissolve Auxiliary in CH2Cl2 at 0°C add_reagents Add Bu2BOTf, then Et3N start->add_reagents enolize Stir at 0°C for 30 min (Enolate Formation) add_reagents->enolize cool Cool to -78°C enolize->cool add_aldehyde Add Aldehyde cool->add_aldehyde react Stir at -78°C (2h) then 0°C (1h) add_aldehyde->react quench Quench with pH 7 Buffer & MeOH react->quench oxidize Oxidize with H2O2 at 0°C quench->oxidize workup Extract with EtOAc, Wash, Dry, Concentrate oxidize->workup purify Purify via Column Chromatography workup->purify

Sources

Safety Operating Guide

Proper Disposal Procedures: (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one is a specialized chiral auxiliary used primarily in asymmetric aldol reactions (Nagao-type auxiliary). Unlike common solvents, this compound contains a thiazolidinone heterocycle (sulfur/nitrogen core) and a para-methoxybenzyl (PMB) protecting group.

Immediate Disposal Directive:

  • Primary Classification: Non-Halogenated, Sulfur-Containing Organic Waste.

  • Disposal Method: High-temperature incineration with flue gas scrubbing (to manage SOx emissions).

  • Drain Disposal: Strictly Prohibited. The lipophilic PMB group suggests high potential for bioaccumulation and aquatic toxicity.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its structural liabilities. This is not generic "organic trash"; it is a functionalized heterocycle.

FeatureStructural MoietyDisposal Implication
Core Scaffold Thiazolidin-2-oneContains Sulfur. Combustion generates Sulfur Oxides (SOx). Must be segregated from oxidizers to prevent pre-ignition.
Side Chain 4-Methoxybenzyl (PMB)Increases lipophilicity. Enhances skin permeation rates. Classifies waste as "Toxic to Aquatic Life" (proxy classification).
Functional Group N-AcetylGenerally stable, but susceptible to hydrolysis under strong acidic/basic conditions. Keep waste stream pH neutral (pH 6-8).

Self-Validating Safety Check:

  • Appearance: Yellowish to white crystalline solid.

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents (e.g., nitric acid, permanganates).

Personal Protective Equipment (PPE) Protocol

Standard nitrile gloves are insufficient for long-duration handling of benzyl-protected heterocycles.

  • Hand Protection: Double-gloving strategy.

    • Inner Layer: 4 mil Nitrile (dexterity).

    • Outer Layer: 8 mil Nitrile or Silver Shield® laminate (if handling solutions >100mL). The PMB group facilitates permeation through thin polymers.

  • Respiratory: N95 particulate respirator (for solids) or Fume Hood (required for solutions).

  • Eye/Face: Chemical splash goggles.

Step-by-Step Disposal Workflow

Scenario A: Disposal of Solid Substance (Pure or Crude)

Best Practice: Keep the substance in solid form to minimize waste volume and solvent costs.

  • Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling (Critical):

    • Standard Label: "Hazardous Waste - Solid - Toxic."

    • Supplemental Tag: Write "CONTAINS SULFUR" clearly on the tag.

    • Why? Incinerator facilities need to balance their feed rates to prevent exceeding SOx emission permits.

  • Segregation: Do not mix with oxidizers (peroxides, nitrates) or strong acids in the same secondary containment bin.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Common Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF).

  • Solvent Identification: Determine the primary solvent.

    • If DCM: Classify as Halogenated Organic Waste .

    • If THF/Ethyl Acetate: Classify as Non-Halogenated Organic Waste .

  • Pre-Treatment (Quenching):

    • Ensure no active reagents (e.g., Titanium tetrachloride, Lithium diisopropylamide) remain.

    • Quench reaction mixture with saturated aqueous Ammonium Chloride (

      
      ) or Sodium Bicarbonate (
      
      
      
      ) as per your specific synthesis protocol before transferring to waste.
  • Phase Separation:

    • Separate the organic layer from the aqueous quench.

    • Aqueous Layer: Check pH.[1][2][3] If neutral and free of heavy metals/organics, dispose via facility protocols (often requires separate aqueous waste stream due to trace organics).

    • Organic Layer (Containing the Thiazolidinone): Transfer to the appropriate solvent waste carboy.

  • Carboy Compatibility: Use HDPE or Fluorinated HDPE carboys. Avoid metal cans if the solution is acidic.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for disposing of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one to ensure compliance with RCRA and facility safety standards.

DisposalWorkflow Start Start: Waste Identification (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystal LiquidPath Liquid/Solution StateCheck->LiquidPath Reaction Mix ContainerSolid Container: Wide-mouth HDPE Jar SolidPath->ContainerSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Labeling LABELING CRITICAL: Add 'Contains Sulfur' Tag ContainerSolid->Labeling HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Stream (e.g., THF, EtOAc) SolventCheck->NonHaloWaste No Halogens HaloWaste->Labeling NonHaloWaste->Labeling Storage Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage FinalDisp Final Disposal: High-Temp Incineration w/ Scrubbers Storage->FinalDisp

Figure 1: Decision matrix for segregating thiazolidinone waste based on physical state and solvent background.[2]

Emergency Contingencies

Spill Management (Solid)
  • Isolate: Mark the area.[4]

  • PPE: Don N95 mask and double nitrile gloves.

  • Cleanup: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

Accidental Exposure
  • Skin Contact: Wash with soap and water for 15 minutes.[1] The PMB group aids lipophilic absorption; do not use alcohol/solvents to clean skin, as this may accelerate absorption.

  • Eye Contact: Flush with water for 15 minutes.[1][2][5][6] Seek medical attention.

Regulatory & Compliance Data

ParameterSpecificationNotes
RCRA Code Not Listed (P/U List)Defaults to Characteristic Waste or Unlisted Hazardous Waste .
DOT Shipping Not Regulated (Solid)If in solution, the solvent dictates the DOT classification (e.g., UN 1993 for Flammable Liquids).
Waste Profile Organic / Sulfur-BearingMust be declared on waste manifests to protect incinerator catalysts.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. (Regulations governing hazardous waste identification and management).[7]

  • Thermo Fisher Scientific. Safety Data Sheet: Thiazolidine Derivatives (General Class). (Provides baseline toxicological data for thiazolidinone scaffolds).

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Thiazolidin-2-one. (Structural and physical property data).[1][2][4][6][8][9]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). (General protocols for handling organic intermediates).

Sources

Personal protective equipment for handling (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one

Senior Application Scientist's Note: The specific toxicological and hazard data for (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one are not extensively documented in publicly available Safety Data Sheets (SDS). In drug discovery and development, we frequently encounter novel compounds with uncharacterized hazard profiles. The only prudent course of action is to handle such substances with the assumption that they are hazardous.[1][2] This guide provides a comprehensive operational and safety plan grounded in the established principles of laboratory safety for handling chemicals of unknown toxicity.

Our approach is built upon the R.A.M.P. framework: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[3][4][5] This document serves as your primary resource for minimizing risk and ensuring a safe, controlled environment when working with this compound.

Assumed Hazard Assessment

Given the chemical structure—containing a thiazolidinone heterocyclic ring, an acetyl group, and a methoxybenzyl moiety—we must anticipate potential hazards until proven otherwise. Without specific data, we will operate under the assumption that this compound may possess the following risks:

  • Acute Toxicity: Potential for harm if inhaled, ingested, or absorbed through the skin.

  • Skin/Eye Irritation: May cause irritation or damage upon contact.

  • Sensitization: May cause an allergic skin reaction after repeated exposure.

Therefore, the following protocols are mandatory.

Core Directive: Personal Protective Equipment (PPE)

PPE is the final barrier between you and a potential hazard and must be used in conjunction with engineering controls (like fume hoods) and administrative controls (your lab's standard operating procedures).[6][7]

Minimum PPE for Laboratory Entry

The following personal protective equipment is the absolute minimum requirement for any individual, including visitors, entering a laboratory where (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one is present, even if not actively handling the compound.[6][8][9]

  • Safety Glasses: Must have side shields and meet ANSI Z87.1 standards.[6]

  • Laboratory Coat: A crisp, clean lab coat, fully buttoned with sleeves rolled down.

  • Full-Length Pants: Legs must be fully covered.

  • Closed-Toe Shoes: The entire foot must be covered.

Task-Specific PPE for Active Handling

When you are actively weighing, transferring, reacting, or purifying this compound, the minimum PPE must be upgraded as follows:

Your choice of eye and face protection is dictated by the specific task and the potential for splashes or aerosol generation.

  • Chemical Splash Goggles: Required when there is a risk of liquid splashes, such as during solvent transfer, reaction workup, or when handling larger volumes (>50 mL).[6] Safety glasses are not sufficient protection against splashes.

  • Face Shield: Must be worn in addition to chemical splash goggles when there is a high risk of splashing, such as when handling large volumes of corrosive reagents or during exothermic reactions.[6][10]

  • Chemical-Resistant Lab Coat: A standard cotton/poly blend lab coat is suitable for minor splashes. If working with significant quantities or highly corrosive reagents in the same procedure, a flame-resistant or chemically-resistant coat should be considered.[10]

  • Chemical-Resistant Apron: Recommended to be worn over the lab coat during tasks with a high splash potential.

Selecting the correct gloves is critical, as no single material protects against all chemicals.[2] For (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one, which will likely be handled as a solid and in various organic solvents, a layered approach is often best.

Task Primary Glove Recommendation Rationale & Best Practices
Incidental Contact (e.g., weighing solid, quick transfers)Disposable Nitrile Gloves (minimum 4 mil thickness)Provides protection from minor splashes and solid particulates. Crucially, these are for incidental contact only. If direct contact occurs, remove the glove immediately, wash your hands, and don a new one.[6]
Extended Contact / Immersion (e.g., reaction workup, purification, spill cleanup)Heavier Duty Butyl or Neoprene GlovesThese materials offer broader protection against a range of organic solvents. Always check the glove manufacturer's compatibility chart for the specific solvents you are using.
Handling Unknowns / High Hazard Double Gloving (e.g., two pairs of nitrile, or a nitrile over a Silver Shield® glove)Provides an additional layer of protection and increases the breakthrough time. This is a prudent practice when the hazards are not fully known.[10]

Glove Use Best Practices:

  • Inspect: Always check gloves for tears or holes before use.

  • Contamination: Never wear gloves outside the laboratory or touch common surfaces like doorknobs, keyboards, or phones.[2]

  • Removal: Learn and use the proper technique for removing gloves to avoid skin contact with the contaminated outer surface.

  • Hygiene: Always wash your hands thoroughly after removing gloves.[11]

All handling of (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one that could generate dust (e.g., weighing) or vapors (e.g., dissolving in a volatile solvent) must be performed inside a certified chemical fume hood.[1][12]

  • Fume Hood: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.[13]

  • Respirator: An air-purifying respirator (e.g., an N95 for particulates or one with organic vapor cartridges) is typically not required if work is conducted within a fume hood. Respirator use requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[14] This would only be necessary in non-routine situations, such as a large spill outside of a containment device.

Operational and Disposal Plans

Safe Handling Workflow

This step-by-step process integrates safety controls directly into the experimental workflow.

  • Preparation (Pre-Work):

    • Review the entire experimental procedure.

    • Ensure the chemical fume hood is certified and functioning.

    • Gather all necessary chemicals and equipment.

    • Don the minimum required PPE (lab coat, safety glasses).

  • Weighing and Transfer (In Fume Hood):

    • Don appropriate gloves (e.g., nitrile).

    • Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.

    • If dissolving in a volatile solvent, perform this step in the hood as well.

  • Reaction and Workup (In Fume Hood):

    • Upgrade to chemical splash goggles.

    • Conduct all reaction steps and subsequent workup procedures (e.g., extractions, quenching) inside the fume hood.

    • Keep the sash at the lowest practical height.

  • Cleanup and Decontamination:

    • Decontaminate all glassware and surfaces that came into contact with the compound.

    • Wipe down the work area in the fume hood with an appropriate solvent.

  • Doffing PPE:

    • Remove gloves first using the proper technique.

    • Remove goggles and lab coat before exiting the lab.

    • Wash hands thoroughly with soap and water.

G Safe Handling Workflow for (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one cluster_prep 1. Preparation cluster_handling 2. Active Handling (Inside Fume Hood) cluster_cleanup 3. Post-Procedure cluster_exit 4. Exiting Lab prep1 Review Procedure & SDS (if available) prep2 Don Minimum PPE: - Lab Coat - Safety Glasses prep1->prep2 prep3 Verify Fume Hood Function prep2->prep3 handle1 Upgrade PPE: - Chemical Goggles - Appropriate Gloves prep3->handle1 Begin Work handle2 Weigh Solid & Perform Transfers handle1->handle2 handle3 Conduct Reaction & Workup handle2->handle3 clean1 Quench Reaction & Begin Cleanup handle3->clean1 Procedure Complete clean2 Segregate & Label Waste clean1->clean2 clean3 Decontaminate Glassware & Surfaces clean2->clean3 exit1 Remove Gloves (Proper Technique) clean3->exit1 Cleanup Finished exit2 Remove Goggles & Lab Coat exit1->exit2 exit3 Wash Hands Thoroughly exit2->exit3

Caption: A workflow diagram illustrating the key safety stages for handling the target compound.

Spill and Emergency Procedures

In all cases, alert your supervisor and colleagues immediately.

  • Minor Spill (Contained within a Fume Hood):

    • Ensure you are wearing appropriate PPE (goggles, lab coat, double nitrile gloves).

    • Absorb the spill with a chemical absorbent pad or appropriate sorbent material.

    • Wipe the area clean, working from the outside in.

    • Collect all contaminated materials in a sealed bag or container, label it as hazardous waste, and dispose of it according to institutional guidelines.

  • Major Spill (Outside a Fume Hood) or Any Spill of Powder:

    • Evacuate the immediate area.

    • Alert everyone in the lab and call your institution's emergency response number.

    • Close the laboratory doors to contain any vapors or dust.

    • Do not attempt to clean it up yourself unless you are trained and equipped for hazardous spill response.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1] Seek medical attention.

    • Eye Contact: Immediately flush the eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. Seek medical attention.

    • Ingestion: Seek immediate medical attention. Do not induce vomiting.

Waste Disposal Plan

Improper disposal of chemical waste is a serious safety and environmental hazard.[15]

  • Waste Container: All waste contaminated with (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one must be collected in a dedicated, leak-proof container that is chemically compatible with the waste.[16][17] The container must have a secure, threaded cap.

  • Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag and list all components, including solvents.

  • Segregation: Do not mix incompatible waste streams. For example, keep halogenated solvent waste separate from non-halogenated solvent waste.[16] Solid waste (gloves, absorbent pads) should be collected separately from liquid waste.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, preferably in secondary containment, until it is collected by your institution's environmental health and safety department.

  • Empty Containers: The original container of the compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[17] After rinsing and air-drying, deface the label before disposing of the container in the appropriate recycling or trash bin.

By adhering to this comprehensive safety framework, you can confidently and safely handle (R)-3-(4-Methoxybenzyl)-4-acetylthiazolidin-2-one, ensuring the integrity of your research and the well-being of yourself and your colleagues.

References

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). The University of Tennessee Health Science Center. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR), U.S. Department of Health & Human Services. Retrieved from [Link]

  • Personal Protection Equipment (PPE) in Laboratories Policy. (n.d.). Office of Research, Boston University. Retrieved from [Link]

  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). American-Safe. Retrieved from [Link]

  • Safety Guides & Tipsheets. (n.d.). American Chemical Society (ACS). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Finster, D. (2016, November 21). ACS publishes Guidelines for Secondary School Laboratory Safety. ChemEd X. Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Secondary Schools. (n.d.). American Chemical Society (ACS). Retrieved from [Link]

  • Chemical Waste Procedures. (2025, September 25). Division of Research Safety, University of Illinois. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (2016). American Chemical Society (ACS). Retrieved from [Link]

  • Eneh, C. I., & Ogu, G. I. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Earth and Environmental Sciences Area, Lawrence Berkeley National Laboratory. Retrieved from [Link]

  • Safety in Academic Chemistry Laboratories, 7th Edition. (n.d.). American Chemical Society (ACS). Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Environmental Health & Safety, University of Nevada, Reno. Retrieved from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety, University of Colorado Boulder. Retrieved from [Link]

  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. (n.d.). Alma Mater Studiorum – Università di Bologna. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.